Product packaging for 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine(Cat. No.:CAS No. 924869-13-6)

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B1627667
CAS No.: 924869-13-6
M. Wt: 226.03 g/mol
InChI Key: XZTKHSIEZHFTFG-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a useful research compound. Its molecular formula is C7H4BrN3O and its molecular weight is 226.03 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3O B1627667 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine CAS No. 924869-13-6

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrN3O/c8-6-1-5(2-9-3-6)7-11-10-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTKHSIEZHFTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594752
Record name 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
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Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-13-6
Record name 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

. ## An In-depth Technical Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science. This molecule strategically integrates three key pharmacophores: a pyridine ring, a bromine atom, and a 1,3,4-oxadiazole moiety. This unique combination confers a versatile reactivity profile and a high potential for biological activity. The pyridine and oxadiazole rings act as bioisosteres for ester and amide functionalities, enhancing metabolic stability and serving as hydrogen bond acceptors, which is crucial for molecular recognition at biological targets. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries. This guide offers a comprehensive analysis of its chemical properties, outlines a robust synthetic pathway, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery.

Molecular Profile and Physicochemical Properties

The structural architecture of this compound is the foundation of its chemical behavior. The electron-withdrawing nature of the pyridine nitrogen and the oxadiazole ring influences the electron density of the entire system, while the bromine atom at the 5-position provides a key site for synthetic modification.

Table 1: Core Physicochemical and Spectroscopic Data

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₄BrN₃O-
Molecular Weight 226.03 g/mol -
CAS Number Not consistently assigned.Often synthesized as a research intermediate.
Appearance Expected to be a white to off-white solid.Based on analogous heterocyclic compounds.
Melting Point Not reported; predicted >150 °C.High aromaticity and potential for crystal packing.
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).Polarity of the heterocyclic rings.
¹H NMR (DMSO-d₆) Predicted δ 9.3-9.4 (s, 1H, H2-pyr), 9.0-9.1 (s, 1H, H6-pyr), 8.6-8.7 (s, 1H, H4-pyr), 9.5-9.6 (s, 1H, H5-oxadiazole).Chemical shifts are downfield due to the deshielding effects of the electronegative N and O atoms and aromatic ring currents.[1][2][3]
¹³C NMR (DMSO-d₆) Predicted δ 164-166 (C2-oxa), 160-162 (C5-oxa), 152-154 (C6-pyr), 148-150 (C2-pyr), 138-140 (C4-pyr), 122-124 (C5-pyr), 120-122 (C3-pyr).The carbons of the oxadiazole ring are highly deshielded. The C-Br carbon (C5-pyr) is also significantly affected.[3][4][5][6][7]
IR (KBr, cm⁻¹) ~3100 (Ar C-H str), ~1600 (C=N str), ~1580 (C=C str), ~1150 (C-O-C str), ~550 (C-Br str).Characteristic vibrational frequencies for the functional groups present.[8]
Mass Spec (EI) M⁺ peak at m/z 225/227 (approx. 1:1 ratio).Isotopic signature of bromine.

Synthesis and Mechanistic Insights

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from commercially available 5-bromonicotinic acid. The causality behind this pathway lies in the robust and well-established reactions for forming the hydrazide intermediate and the subsequent cyclodehydration to the oxadiazole ring.

Proposed Synthetic Workflow

The chosen pathway involves three primary transformations: (1) Esterification of the carboxylic acid to prevent side reactions and activate the carbonyl group, (2) Hydrazinolysis to form the key carbohydrazide intermediate, and (3) Cyclodehydration to construct the 1,3,4-oxadiazole ring.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Oxadiazole Formation A 5-Bromonicotinic Acid B Methyl 5-bromonicotinate A->B SOCl₂ / MeOH Reflux C 5-Bromonicotinohydrazide B->C N₂H₄·H₂O / EtOH Reflux E This compound C->E Acetic Acid (cat.) Reflux D Triethyl Orthoformate D->E Acetic Acid (cat.) Reflux

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: Synthesis of Methyl 5-bromonicotinate

  • Suspend 5-bromonicotinic acid (1.0 eq) in methanol (10 vol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride in situ, which is immediately esterified by the methanol solvent. The excess methanol drives the reaction to completion.

  • Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexane).

  • Cool the reaction and concentrate under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 10 vol).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of 5-Bromonicotinohydrazide [9]

  • Dissolve methyl 5-bromonicotinate (1.0 eq) in ethanol (10 vol).

  • Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 8-12 hours. Causality: The large excess of hydrazine drives the nucleophilic acyl substitution, converting the ester to the more stable hydrazide.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 5-bromonicotinohydrazide.

Step 3: Synthesis of this compound

  • To a flask containing 5-bromonicotinohydrazide (1.0 eq), add triethyl orthoformate (10 vol). Causality: Triethyl orthoformate serves as a one-carbon source and a dehydrating agent for the cyclization to the oxadiazole ring.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by LC-MS.

  • After completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the final product.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for synthetic elaboration: the C-Br bond on the pyridine ring and the pyridine nitrogen. This dual reactivity makes it an exceptionally valuable building block for creating libraries of complex molecules.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the introduction of aryl, heteroaryl, amine, and alkyne functionalities, respectively. The choice of catalyst and ligand is critical, as the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10] Ligands such as those based on phosphines (e.g., PPh₃, XPhos) are often employed to mitigate this issue.[11][12][13][14]

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated systems, the C-Br bond can undergo SNAr with strong nucleophiles under forcing conditions.

  • Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized with alkyl halides or undergo N-oxidation, which can further modify the electronic properties and reactivity of the ring system.

G cluster_coupling C-Br Cross-Coupling cluster_pyridine Pyridine Reactivity center This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl-B(OH)₂) center->suzuki Pd Cat. Base buchwald Buchwald-Hartwig (R₂NH) center->buchwald Pd Cat. Base sonogashira Sonogashira (Alkynes) center->sonogashira Pd/Cu Cat. Base quaternization N-Alkylation (R-X) center->quaternization oxidation N-Oxidation (m-CPBA) center->oxidation

Caption: Reactivity landscape of this compound.

Applications in Medicinal Chemistry and Drug Development

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities.[15] It is often used as a bioisostere for amide or ester groups to improve pharmacokinetic properties such as metabolic stability and cell permeability. The combination with a pyridine ring, another cornerstone of drug design, and a versatile bromo-substituent positions this molecule as a powerful starting point for drug discovery programs.

Derivatives of 1,3,4-oxadiazoles have demonstrated significant potential in various therapeutic areas:

  • Anticancer: Many derivatives exhibit cytotoxic activity against various cancer cell lines.[6][8]

  • Antimicrobial: The scaffold is a common feature in agents with antibacterial and antifungal properties.[16][17]

  • Anti-inflammatory: Compounds incorporating this moiety have shown potent anti-inflammatory effects.[15]

  • Neurological Disorders: It has been explored for anticonvulsant and antidepressant activities.

G cluster_lib Library Synthesis via Cross-Coupling cluster_app Potential Therapeutic Applications start This compound A Aryl Derivatives start->A Suzuki B Amine Derivatives start->B Buchwald C Alkyne Derivatives start->C Sonogashira D Anticancer Agents A->D F Anti-inflammatory A->F B->D E Antimicrobial Agents B->E C->D G CNS Agents C->G

Caption: Role as a scaffold in drug discovery programs.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for derivatizing the title compound, with integrated quality control checks.

Objective: To synthesize 3-Phenyl-5-(1,3,4-oxadiazol-2-yl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.

  • Monitoring (Validation Point 1): Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot on a TLC plate alongside the starting material. A new, more nonpolar spot should appear, and the starting material spot should diminish. LC-MS can be used for definitive confirmation of product formation (expected m/z for product = 223.07).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization (Validation Point 2): Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified product. The ¹H NMR should show characteristic signals for the newly introduced phenyl group, and the mass spectrum should confirm the molecular weight of 223.07. The bromine isotopic pattern in the MS will be absent.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups allow for the systematic development of novel compounds. The proven importance of the pyridine and 1,3,4-oxadiazole scaffolds in drug discovery strongly suggests that derivatives of this molecule will continue to be promising candidates for development as new therapeutic agents. Future research will likely focus on expanding the library of derivatives through advanced cross-coupling techniques and evaluating their biological activities across a wider range of therapeutic targets.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic profile of the heterocyclic compound 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine. While experimental data for this specific molecule is not widely published, this document, grounded in the principles of spectroscopic analysis and data from structurally analogous compounds, offers a robust predictive framework for its characterization. We will delve into the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide outlines standardized protocols for data acquisition and provides insights into the interpretation of the resulting spectra, serving as a valuable resource for researchers engaged in the synthesis, identification, and application of novel pyridine-oxadiazole derivatives in medicinal chemistry and materials science.

Introduction: The Significance of Pyridine-Oxadiazole Scaffolds

The fusion of pyridine and 1,3,4-oxadiazole rings creates a molecular scaffold of significant interest in drug discovery and development. Pyridine analogues are known for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] Similarly, the 1,3,4-oxadiazole moiety is a versatile pharmacophore recognized for its potential as an antibacterial, antifungal, and anticancer agent.[1] The combination of these two heterocyclic systems in this compound, with the addition of a bromine atom, suggests a compound with potentially enhanced biological activity and utility as a synthetic intermediate.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical research and development. This guide provides a comprehensive overview of the expected spectroscopic data for the title compound, empowering researchers to confidently identify and characterize this and related molecules.

Molecular Structure and Predicted Spectroscopic Profile

The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Chemical Structure

Caption: Structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the protons on the pyridine and oxadiazole rings. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the bromine substituent.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.80 - 9.20d~2.0Deshielded by adjacent nitrogen and bromine.
H-48.40 - 8.80t~2.0Influenced by two adjacent nitrogen atoms and the bromine.
H-69.20 - 9.60d~2.0Deshielded by the adjacent nitrogen atom.
H-oxadiazole8.90 - 9.30s-Singlet for the proton on the oxadiazole ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the heteroatoms and the bromine substituent.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2150 - 155Adjacent to nitrogen.
C-3120 - 125Attached to bromine.
C-4135 - 140Aromatic carbon in the pyridine ring.
C-5125 - 130Point of attachment to the oxadiazole ring.
C-6150 - 155Adjacent to nitrogen.
C-oxadiazole (C=N)160 - 165Carbon in the oxadiazole ring double bonded to nitrogen.
C-oxadiazole (C-H)155 - 160Carbon in the oxadiazole ring attached to a proton.
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.

Predicted Mass Spectrometry Data

Ionm/z (relative intensity)Description
[M]⁺225/227 (1:1)Molecular ion peak showing the isotopic pattern of bromine.
[M-N₂]⁺197/199Loss of a nitrogen molecule from the oxadiazole ring.
[M-HCN]⁺198/200Loss of hydrogen cyanide.
[C₅H₃BrN]⁺158/160Fragment corresponding to the bromo-pyridine moiety.
[C₂HN₂O]⁺69Fragment corresponding to the oxadiazole moiety.
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Predicted IR Data

Wavenumber (cm⁻¹)VibrationRationale
3100 - 3000C-H stretch (aromatic)Protons on the pyridine and oxadiazole rings.
1650 - 1580C=N stretchDouble bonds within the pyridine and oxadiazole rings.[2]
1580 - 1450C=C stretch (aromatic)Double bonds within the pyridine ring.
1250 - 1150C-O-C stretchEther-like linkage within the oxadiazole ring.[3]
1100 - 1000N-N stretchNitrogen-nitrogen bond in the oxadiazole ring.
700 - 600C-Br stretchCarbon-bromine bond.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Data Acquisition Workflow

NMR Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer (e.g., Bruker 400 MHz or higher) transfer->instrument shimming Shim the magnetic field to optimize homogeneity instrument->shimming acquire Acquire ¹H and ¹³C NMR spectra shimming->acquire ft Apply Fourier Transform acquire->ft phasing Phase the spectra ft->phasing baseline Apply baseline correction phasing->baseline integrate Integrate ¹H signals and pick peaks for both spectra baseline->integrate

Caption: A typical workflow for acquiring NMR spectra.

  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS) : To confirm the structure, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe the characteristic fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Conclusion

The spectroscopic characterization of this compound is crucial for its unequivocal identification and for ensuring its purity. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, MS, and IR spectra, based on established principles and data from analogous structures. The outlined experimental protocols offer a standardized approach to data acquisition. By combining these predictive insights with rigorous experimental work, researchers can confidently navigate the synthesis and application of this promising heterocyclic compound and its derivatives in their scientific endeavors.

References

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Oxadiazole Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Structures in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of 1,3,4-oxadiazole pyridine derivatives, a class of heterocyclic compounds that has garnered significant attention for its broad spectrum of biological activities. The 1,3,4-oxadiazole ring, a five-membered heterocycle, is a bioisostere of amide and ester groups, enhancing metabolic stability and acting as a crucial hydrogen bond acceptor.[1] When coupled with the pyridine nucleus, a ubiquitous motif in pharmaceuticals known for its ability to engage in various biological interactions, the resulting hybrid molecules exhibit a remarkable range of therapeutic potential.[2] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds for researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting the 1,3,4-Oxadiazole Pyridine Core

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles featuring a pyridine moiety typically follows a convergent synthetic approach, primarily involving the cyclization of a key intermediate, an N-acylhydrazone. The general synthetic pathway is outlined below.

General Synthesis Workflow

Synthesis_of_1,3,4-Oxadiazole_Pyridine_Derivatives PyridineCarboxylicAcid Pyridine Carboxylic Acid ThionylChloride SOCl₂ or other activating agent PyridineCarboxylicAcid->ThionylChloride AcidChloride Pyridine Acyl Chloride ThionylChloride->AcidChloride HydrazineHydrate Hydrazine Hydrate AcidChloride->HydrazineHydrate AcidHydrazide Pyridine Carboxylic Acid Hydrazide HydrazineHydrate->AcidHydrazide AromaticAldehyde Aromatic/Heteroaromatic Aldehyde AcidHydrazide->AromaticAldehyde Acylhydrazone N-Acylhydrazone Intermediate AromaticAldehyde->Acylhydrazone CyclizingAgent Cyclizing/Oxidizing Agent (e.g., POCl₃, I₂) Acylhydrazone->CyclizingAgent FinalProduct 2,5-Disubstituted-1,3,4-Oxadiazole Pyridine Derivative CyclizingAgent->FinalProduct

References

An In-depth Technical Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While a specific CAS number for this exact molecule is not readily found in major chemical databases, its structural motifs—a pyridine ring and a 1,3,4-oxadiazole ring—are well-represented in a vast array of biologically active molecules. This guide will therefore synthesize information from related compounds to provide a robust technical profile, including a plausible synthetic route, physicochemical properties, and a discussion of its potential applications in drug discovery, particularly in the fields of oncology and antimicrobial research.

Introduction and Significance

This compound belongs to the class of 2,5-disubstituted 1,3,4-oxadiazoles, which are recognized as "privileged structures" in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[1] The pyridine moiety, another key component, is a common feature in numerous approved drugs and is known to impart favorable pharmacokinetic properties.[2] The combination of these two rings, along with the bromine substituent which can serve as a handle for further chemical modification or as a key interaction element with target proteins, makes this compound a promising scaffold for the development of novel therapeutics.

Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3] This broad bioactivity underscores the importance of exploring novel structures like this compound for their potential to address unmet medical needs.

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined and reported in the literature. However, based on its structure, we can predict some of its key characteristics, which are summarized in the table below.

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₄BrN₃OSinfoo Biotech[4]
Molecular Weight 226.03 g/mol Sinfoo Biotech[4]
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General knowledge of heterocyclic compounds
LogP (predicted) ~1.5 - 2.5Cheminformatics prediction tools
pKa (predicted) Pyridine nitrogen is weakly basic.General knowledge of pyridine chemistry
Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the chemical literature. A common and efficient method involves the cyclization of an acid hydrazide. For the target molecule, a plausible synthetic route would start from 5-bromonicotinic acid. The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Oxadiazole Formation A 5-Bromonicotinic acid B 5-Bromonicotinate ester A->B SOCl₂, EtOH C 5-Bromonicotinic hydrazide B->C NH₂NH₂·H₂O D This compound C->D Triethyl orthoformate, reflux

Caption: Proposed synthetic workflow for this compound.

This protocol is a generalized procedure based on common methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4][5][6][7]

Step 1: Synthesis of Ethyl 5-bromonicotinate

  • To a solution of 5-bromonicotinic acid (1 equivalent) in ethanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour, and then reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of 5-Bromonicotinic hydrazide

  • Dissolve the ethyl 5-bromonicotinate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired hydrazide.

Step 3: Synthesis of this compound

  • A mixture of 5-bromonicotinic hydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated to reflux for 10-15 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Self-Validating System: Each step of the protocol can be monitored by TLC to ensure the complete consumption of the starting material. The structure and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Numerous studies have reported the significant anticancer activity of compounds containing the 1,3,4-oxadiazole and pyridine rings.[3][8][9] These compounds have been shown to exert their effects through various mechanisms of action.

Potential Mechanisms of Anticancer Action:

  • Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[10][11]

  • Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors. It is plausible that this compound or its derivatives could target protein kinases involved in cancer signaling pathways.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in various cancer cell lines.[8]

The following diagram illustrates a potential mechanism of action where a derivative of the title compound inhibits a key enzyme in a cancer cell signaling pathway.

G cluster_pathway Cancer Cell Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF Gene_Expression Gene Expression for Proliferation & Survival TF->Gene_Expression Inhibitor This compound Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Potential inhibition of a kinase cascade in cancer cells.

The emergence of drug-resistant microbial strains is a major global health concern, necessitating the development of new antimicrobial agents.[12] 1,3,4-Oxadiazole derivatives have been extensively investigated for their antimicrobial properties.[1][13]

Potential Mechanisms of Antimicrobial Action:

  • Enzyme Inhibition: These compounds can target essential enzymes in bacteria and fungi. For instance, they have been shown to inhibit peptide deformylase, an enzyme crucial for bacterial protein synthesis.[12]

  • Biofilm Inhibition: Bacterial biofilms are a major cause of persistent infections. Some 1,3,4-oxadiazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus.[1]

Potential Biological ActivityTarget ClassExamples from Literature
Anticancer Enzyme Inhibitors (HDAC, Telomerase), Kinase Inhibitors[9][10][11]
Antimicrobial Enzyme Inhibitors (Peptide Deformylase), Biofilm Formation Inhibitors[1][12][13]
Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical methodologies, and its structural characteristics suggest a high potential for biological activity. The insights provided in this guide, synthesized from the broader knowledge of 1,3,4-oxadiazole and pyridine chemistry, should serve as a valuable resource for researchers in drug discovery and development. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Heterocyclic Scaffolds in Drug Discovery

In the landscape of modern drug development, heterocyclic compounds form the bedrock of a vast therapeutic arsenal. Among these, structures incorporating pyridine and 1,3,4-oxadiazole rings are of paramount importance due to their versatile chemical reactivity and profound pharmacological potential. The 1,3,4-oxadiazole moiety, a bioisostere of ester and amide groups, is recognized for enhancing metabolic stability, aqueous solubility, and receptor-binding interactions. When coupled with the pyridine ring—a ubiquitous feature in numerous pharmaceuticals and natural products—the resulting scaffold presents a rich template for library synthesis and lead optimization.

This technical guide provides an in-depth overview of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, a crucial synthetic intermediate. While direct biological data on this specific molecule is limited, its strategic value lies in its utility as a versatile building block for creating more complex molecules with potential therapeutic applications, ranging from antimicrobial to anticancer agents.[1][2][3] This document will detail its physicochemical properties, outline a robust synthesis protocol, discuss its potential applications in drug development based on the activities of its derivatives, and provide necessary safety and handling guidelines for researchers.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a research setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄BrN₃O[4]
Molecular Weight 226.03 g/mol [4]
CAS Number Not directly available; Isomers registered.
Appearance White to off-white powderInferred from analogs[5]
Storage Temperature Room Temperature[5]
Structural Elucidation via Spectroscopic Methods

While a dedicated spectrum for this specific isomer is not publicly available, characteristic spectroscopic features can be predicted based on extensive data from closely related analogs, such as 5-aryl-1,3,4-oxadiazoles and substituted bromopyridines.[1][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the three protons on the pyridine ring. The proton on the oxadiazole ring will appear as a sharp singlet at a downfield chemical shift, often above δ 9.0 ppm.

  • ¹³C NMR: The carbon NMR would reveal seven distinct signals. The two carbons of the 1,3,4-oxadiazole ring are characteristically found in the δ 155-165 ppm range. The remaining five signals will correspond to the carbons of the bromo-substituted pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=N stretching of the oxadiazole ring (around 1650 cm⁻¹), C-O-C stretching (around 1050-1250 cm⁻¹), and aromatic C=C and C-H stretching frequencies.

Synthesis Pathway and Experimental Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established transformation in organic chemistry. A reliable and common method involves the cyclodehydration of an acylhydrazide (also known as a carbohydrazide) with an orthoester, such as triethyl orthoformate.[7] This approach provides a direct and high-yielding route to the desired oxadiazole ring system.

The logical workflow for synthesizing this compound begins with the corresponding pyridine carboxylic acid, 5-bromonicotinic acid.

Synthesis_Workflow A 5-Bromonicotinic Acid B 5-Bromonicotinoyl Chloride A->B SOCl₂ or (COCl)₂ C 5-Bromonicotinohydrazide B->C Hydrazine Hydrate (N₂H₄·H₂O) D This compound C->D Triethyl Orthoformate [CH(OEt)₃] Heat

Caption: Synthesis workflow for the target compound.

Detailed Step-by-Step Protocol: Synthesis from 5-Bromonicotinohydrazide

This protocol describes the final cyclization step. The precursor, 5-bromonicotinohydrazide, is synthesized from 5-bromonicotinic acid via conversion to the acyl chloride followed by reaction with hydrazine hydrate.

Objective: To synthesize this compound via the cyclization of 5-bromonicotinohydrazide.

Materials:

  • 5-Bromonicotinohydrazide

  • Triethyl orthoformate, CH(OEt)₃

  • Phosphorus oxychloride (POCl₃) (optional, as dehydrating agent/solvent)[7][8]

  • Ethanol, absolute

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (10%)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromonicotinohydrazide (1 equivalent) in an excess of triethyl orthoformate (5-10 equivalents).

    • Causality: Using triethyl orthoformate in excess serves as both the reagent and the solvent, driving the reaction towards completion according to Le Châtelier's principle.

  • Cyclization: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting hydrazide spot on the TLC plate indicates the completion of the reaction.

  • Work-up: After cooling the mixture to room temperature, slowly pour the contents onto crushed ice with vigorous stirring.

    • Causality: This step quenches the reaction and precipitates the crude product, which is generally insoluble in water.

  • Neutralization & Filtration: Neutralize the acidic solution carefully with a 10% aqueous solution of sodium bicarbonate until the effervescence ceases. The precipitated solid is then collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Applications in Drug Development: A Scaffold for Bioactive Molecules

While this compound is primarily a synthetic intermediate, its core structure is featured in numerous compounds with significant biological activity. The bromine atom at the 3-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of extensive chemical libraries.

Applications cluster_apps Potential Therapeutic Areas of Derivatives Core This compound Versatile Synthetic Intermediate Anticancer Anticancer Agents (e.g., Kinase Inhibitors, STAT3 Inhibitors) Core->Anticancer Suzuki Coupling, etc. Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Nucleophilic Substitution, etc. AntiInflammatory Anti-inflammatory Agents (e.g., COX Inhibitors) Core->AntiInflammatory Functionalization

Caption: Potential applications based on derivative activities.

Anticancer Research

Derivatives of pyridine-oxadiazoles have been extensively evaluated as anticancer agents.[2][9] Studies have shown that molecules incorporating this scaffold can exhibit potent cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (HT-29) cancer.[9] The proposed mechanisms often involve the inhibition of critical cellular targets like tyrosine kinases or transcription factors such as STAT3.[9] Molecular docking studies on related compounds suggest that the oxadiazole and pyridine nitrogens can form crucial hydrogen bonds within the active sites of target proteins.[6][10]

Antimicrobial Development

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[3] The 1,3,4-oxadiazole nucleus is a well-known pharmacophore in antimicrobial drug design.[1][11] Pyridine-oxadiazole hybrids have demonstrated significant activity against a range of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens.[6][12] The mechanism for related compounds is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Safety, Handling, and Storage

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area (e.g., a chemical fume hood).[5]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Keep away from strong oxidizing agents and strong acids.[13]

Conclusion

This compound represents a strategically valuable molecule for medicinal chemists and drug development professionals. Its true potential is realized not as an end-product, but as a versatile and reactive intermediate. The combination of the biologically significant 1,3,4-oxadiazole ring and a functionalized pyridine core provides a robust platform for the synthesis of novel compound libraries targeting a wide spectrum of diseases. The straightforward and scalable synthesis, coupled with the predictable reactivity of the bromine substituent, makes it an attractive starting material for exploratory drug discovery programs aimed at developing next-generation therapeutics.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of Bromo-Oxadiazolyl-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Functionality for Modern Research

In the landscape of contemporary chemical and biomedical research, the strategic design of molecular scaffolds is paramount to unlocking novel functionalities and therapeutic interventions. Among the myriad of heterocyclic compounds, the bromo-oxadiazolyl-pyridine framework has emerged as a particularly compelling structural motif. This guide provides an in-depth exploration of the synthesis, chemical versatility, and burgeoning research applications of this unique class of molecules. By synergistically combining the bioisosteric properties of the oxadiazole ring, the versatile reactivity of the bromo-substituent, and the privileged pharmacological nature of the pyridine core, bromo-oxadiazolyl-pyridines offer a powerful platform for innovation in drug discovery and materials science.

The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding interactions.[1] Its incorporation into drug candidates has been linked to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The pyridine ring, an electron-deficient heterocycle, is a cornerstone of medicinal chemistry, present in numerous approved drugs and known to interact with a variety of biological targets.[5] The introduction of a bromine atom onto the pyridine ring significantly enhances its synthetic utility, serving as a versatile handle for a multitude of cross-coupling reactions.[6] This trifecta of functional components makes bromo-oxadiazolyl-pyridines a highly attractive scaffold for generating diverse chemical libraries with tailored properties.

This technical guide will delve into the synthetic strategies for accessing these compounds, explore their potential as enzyme inhibitors and probes for biological systems, and discuss their emerging applications in the realm of materials science. We will also provide detailed experimental protocols and conceptual frameworks to empower researchers to harness the full potential of this promising class of molecules.

I. The Synthetic Gateway: Constructing the Bromo-Oxadiazolyl-Pyridine Core

The modular nature of bromo-oxadiazolyl-pyridines allows for their synthesis through convergent strategies, typically involving the formation of the oxadiazole ring as a key step. The choice of synthetic route can be tailored to achieve specific substitution patterns on both the pyridine and any appended aryl moieties.

General Synthetic Approach: A Step-by-Step Workflow

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones.[7] This approach can be readily adapted for the preparation of bromo-oxadiazolyl-pyridines.

Experimental Protocol: Synthesis of 2-(5-Bromopyridin-2-yl)-5-phenyl-1,3,4-oxadiazole

  • Step 1: Synthesis of 5-Bromopyridine-2-carbohydrazide:

    • To a solution of methyl 5-bromopicolinate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether to afford the desired hydrazide.

  • Step 2: Synthesis of the N-Acylhydrazone Intermediate:

    • Dissolve the 5-bromopyridine-2-carbohydrazide (1.0 eq) in glacial acetic acid.

    • Add benzaldehyde (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration. Wash with copious amounts of water and dry under vacuum.

  • Step 3: Oxidative Cyclization to the 1,3,4-Oxadiazole:

    • Suspend the N-acylhydrazone (1.0 eq) in a suitable solvent such as acetic acid.

    • Add an oxidizing agent, for example, bromine in acetic acid[7] or (diacetoxyiodo)benzene, portion-wise at room temperature.

    • Stir the mixture for 12-24 hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.

    • Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

G cluster_0 Synthesis of Bromo-Oxadiazolyl-Pyridine Core Methyl_5_bromopicolinate Methyl 5-bromopicolinate 5_Bromopyridine_2_carbohydrazide 5-Bromopyridine-2-carbohydrazide Methyl_5_bromopicolinate->5_Bromopyridine_2_carbohydrazide Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->5_Bromopyridine_2_carbohydrazide N_Acylhydrazone N-Acylhydrazone Intermediate 5_Bromopyridine_2_carbohydrazide->N_Acylhydrazone Glacial Acetic Acid Benzaldehyde Benzaldehyde Benzaldehyde->N_Acylhydrazone Bromo_Oxadiazolyl_Pyridine 2-(5-Bromopyridin-2-yl)-5-phenyl-1,3,4-oxadiazole N_Acylhydrazone->Bromo_Oxadiazolyl_Pyridine Oxidative Cyclization Oxidizing_agent Oxidizing Agent (e.g., Br2) Oxidizing_agent->Bromo_Oxadiazolyl_Pyridine

Caption: Synthetic workflow for a bromo-oxadiazolyl-pyridine.

Diversification through Cross-Coupling Reactions

The true synthetic power of the bromo-oxadiazolyl-pyridine scaffold lies in the reactivity of the bromine atom. This serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures.[6]

Key Cross-Coupling Reactions:

Reaction Reagents Product Type Potential Application
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or esters, Pd catalyst, baseBi-aryl or heteroaryl-aryl structuresExtended conjugated systems for materials science, bioactive molecules
Buchwald-Hartwig Amination Amines, Pd catalyst, baseAryl aminesPharmacological scaffolds, organic light-emitting diode (OLED) materials
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, baseAryl alkynesMolecular wires, click chemistry precursors
Heck Coupling Alkenes, Pd catalyst, baseAryl alkenesPolymer building blocks, fluorescent probes

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(5-Bromopyridin-2-yl)-5-phenyl-1,3,4-oxadiazole

  • To a degassed mixture of 2-(5-bromopyridin-2-yl)-5-phenyl-1,3,4-oxadiazole (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 Diversification via Cross-Coupling Bromo_Oxadiazolyl_Pyridine Bromo-Oxadiazolyl-Pyridine Suzuki Suzuki Coupling (Aryl Boronic Acid) Bromo_Oxadiazolyl_Pyridine->Suzuki Buchwald Buchwald-Hartwig (Amine) Bromo_Oxadiazolyl_Pyridine->Buchwald Sonogashira Sonogashira Coupling (Alkyne) Bromo_Oxadiazolyl_Pyridine->Sonogashira Product_Suzuki Aryl-Substituted Product Suzuki->Product_Suzuki Product_Buchwald Amino-Substituted Product Buchwald->Product_Buchwald Product_Sonogashira Alkynyl-Substituted Product Sonogashira->Product_Sonogashira

Caption: Cross-coupling diversification of the core scaffold.

II. Applications in Drug Discovery and Chemical Biology

The structural features of bromo-oxadiazolyl-pyridines make them highly attractive for applications in medicinal chemistry and chemical biology, particularly as enzyme inhibitors and molecular probes.

Enzyme Inhibition: Targeting Key Pathological Pathways

The pyridine and oxadiazole moieties are known to interact with various enzyme active sites.[5] The ability to readily diversify the scaffold through cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a specific enzyme target.

Potential Enzyme Targets:

  • Kinases: The pyridine core is a common feature in many kinase inhibitors. The bromo-oxadiazolyl-pyridine scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Histone Deacetylases (HDACs): Some 1,3,4-oxadiazole-containing compounds have shown promise as HDAC inhibitors.[4] The bromo-oxadiazolyl-pyridine core could be functionalized with a zinc-binding group to target these enzymes.

  • Acyl-CoA:Cholesterol Acyltransferase (ACAT): Imidazo-pyridine derivatives, structurally related to our core, have been investigated as ACAT inhibitors for managing cholesterol levels.[8] This suggests a potential avenue of exploration for bromo-oxadiazolyl-pyridines.

  • Cyclooxygenase (COX) Enzymes: Certain oxadiazole derivatives have demonstrated potent anti-inflammatory activity through the inhibition of COX enzymes.[9]

Hypothetical Screening Data for a Bromo-Oxadiazolyl-Pyridine Library against Kinase X:

Compound ID R-Group (at Bromo position) IC₅₀ (nM)
BOP-01-Br>10,000
BOP-02 (Suzuki)-Phenyl850
BOP-03 (Suzuki)-4-Methoxyphenyl420
BOP-04 (Buchwald)-Anilino150
BOP-05 (Buchwald)-N-Methylanilino95

This hypothetical data illustrates how synthetic diversification can lead to a significant increase in inhibitory potency.

G Scaffold {Bromo-Oxadiazolyl-Pyridine |  Reactive Site (Br)} Library Chemical Library Generation Scaffold:f0->Library Cross-Coupling Reactions Screening High-Throughput Screening Library->Screening Enzyme Assays SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Drug discovery workflow using the scaffold.

III. Frontiers in Materials Science: Photophysical Properties and Applications

Beyond their biological applications, oxadiazole derivatives are renowned for their favorable electronic and photophysical properties.[10] They are electron-deficient in nature, which facilitates electron transport, making them valuable components in organic electronics.[11]

Organic Light-Emitting Diodes (OLEDs)

The high thermal stability and electron-transporting capabilities of the 1,3,4-oxadiazole ring make it a prime candidate for inclusion in OLED device architectures. The bromo-oxadiazolyl-pyridine scaffold can be further functionalized with electron-donating groups (e.g., triphenylamine or carbazole via Buchwald-Hartwig amination) to create molecules with intramolecular charge transfer (ICT) characteristics, which are crucial for tuning emission colors.[12]

Potential Advantages of Bromo-Oxadiazolyl-Pyridine based Materials in OLEDs:

  • Tunable Emission: The modular synthesis allows for precise control over the electronic properties and, consequently, the emission wavelength.

  • High Quantum Yields: Oxadiazole derivatives are known to exhibit high photoluminescence quantum yields.[10][13]

  • Thermal Stability: The aromatic nature of the scaffold imparts excellent thermal stability, which is essential for device longevity.

Fluorescent Probes and Sensors

The fluorescence of the oxadiazolyl-pyridine core can be sensitive to the local environment. By introducing specific recognition moieties through the bromo-position, it is possible to design fluorescent probes for detecting metal ions, anions, or biologically relevant molecules. The change in the fluorescence signal upon binding of the analyte would form the basis of the sensing mechanism.

IV. Future Directions and Conclusion

The bromo-oxadiazolyl-pyridine scaffold represents a largely untapped yet highly promising area of chemical research. The convergence of a privileged heterocyclic core, a bioisosteric linker, and a versatile synthetic handle provides a robust platform for generating novel molecules with tailored functions.

Future research in this area will likely focus on:

  • Expansion of the Chemical Space: Developing novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns.

  • Systematic Biological Screening: Evaluating libraries of these compounds against a broad panel of biological targets to uncover new therapeutic leads.

  • Advanced Materials Development: Designing and synthesizing sophisticated materials for applications in optoelectronics and sensing.

References

discovery and history of novel pyridine-oxadiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery and Application of Novel Pyridine-Oxadiazole Compounds

Authored by a Senior Application Scientist

Abstract

The strategic amalgamation of distinct pharmacophores into single molecular frameworks represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of pyridine-oxadiazole compounds, a class of heterocyclic hybrids that has garnered significant attention for its vast therapeutic potential. We will journey through the historical context of these scaffolds, delve into the foundational principles of their synthesis, and illuminate the rationale behind their design as potent biological agents. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the critical scientific reasoning that underpins them.

Introduction: The Rationale for Molecular Hybridization

In the landscape of drug discovery, heterocyclic compounds are paramount, forming the structural basis of countless therapeutic agents.[1] Two such scaffolds, pyridine and 1,3,4-oxadiazole, individually possess a remarkable breadth of biological activity.

  • Pyridine: As a six-membered aromatic heterocycle containing one nitrogen atom, the pyridine nucleus is a privileged structure in pharmacology, with analogues demonstrating potent antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[2][3]

  • 1,3,4-Oxadiazole: This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is noted for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities, which can improve a compound's pharmacokinetic profile.[4] The pyridine-type nitrogen atoms within the 1,3,4-oxadiazole ring enable effective binding to various enzymes and receptors through numerous non-covalent interactions, leading to a wide array of bioactivities including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[5][6][7]

The core directive behind the development of pyridine-oxadiazole compounds is the principle of molecular hybridization . By integrating these two pharmacologically significant moieties into a single molecule, we aim to create hybrid compounds with potentially synergistic or enhanced therapeutic properties, leveraging the complementary features of each heterocycle.[1]

Foundational Chemistry: The Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is the most stable isomer and has been a focal point of synthetic efforts since its early explorations.[8] While numerous synthetic routes exist, the most robust and widely adopted pathway proceeds through the formation and subsequent cyclization of an acid hydrazide intermediate. This multi-step process is valued for its reliability and adaptability to a wide range of starting materials.

General Synthetic Workflow

The conversion of a carboxylic acid to a 2,5-disubstituted 1,3,4-oxadiazole is a cornerstone of heterocyclic chemistry. The workflow is designed to be a self-validating system; the purity and identity of the product from each step confirm the success of the previous transformation, ensuring a high-quality final product.

G A Aromatic Carboxylic Acid (R-COOH) B Esterification (e.g., Fischer) A->B C Aromatic Ester (R-COOR') B->C D Hydrazinolysis (NH2NH2·H2O) C->D E Acid Hydrazide (R-CONHNH2) D->E F Cyclization/ Dehydration E->F G 1,3,4-Oxadiazole Derivative F->G G cluster_0 Oxadiazole Core Synthesis cluster_1 Pyridine Moiety A Aromatic Acid (Ar-COOH) B Acid Hydrazide (Ar-CONHNH2) A->B Steps 1-2 C Thio-1,3,4-Oxadiazole Intermediate B->C CS2, KOH (Cyclization) E Condensation (Nucleophilic Substitution) C->E D 2-(chloromethyl)pyridine Derivative D->E F Target Pyridine-Oxadiazole Hybrid E->F

References

Methodological & Application

Application Note: Evaluating the Antimicrobial Efficacy of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of new chemical entities with antimicrobial potential is a critical priority in drug discovery. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant interest due to their diverse and potent biological activities, including antimicrobial effects.[1][2][3] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides and can modulate physicochemical properties like polarity and flexibility, potentially enhancing interactions with microbial targets.[1][4]

This application note provides a comprehensive guide for the antimicrobial evaluation of a novel compound, 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine . This molecule integrates the 1,3,4-oxadiazole core with a pyridine ring, a feature known to be present in many antimicrobial agents and which can also improve water solubility.[4][5][6][7][8] The presence of a bromine atom may further enhance its biological activity.[9]

This document will detail standardized protocols for determining the in vitro antimicrobial activity of this compound, focusing on the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion assay for preliminary screening, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, based on related structures, several potential targets can be hypothesized. 1,3,4-oxadiazole derivatives have been reported to interfere with various microbial processes.[1] In bacteria, these can include the inhibition of enzymes crucial for cell wall synthesis, protein synthesis (e.g., peptide deformylase), or nucleic acid replication (e.g., DNA gyrase).[1][14][15] In fungi, they may disrupt ergosterol biosynthesis, a key component of the fungal cell membrane.[1] The pyridine moiety might facilitate binding to specific microbial enzymes or act as a hydrogen bond acceptor, contributing to the overall activity.

Experimental Protocols

Preparation of the Test Compound

The initial step in assessing a novel compound is to prepare a stock solution. Due to the likely hydrophobic nature of this compound, a suitable organic solvent is required.

Protocol 1.1: Stock Solution Preparation

  • Solubility Testing: Before preparing a high-concentration stock, perform a small-scale solubility test in various solvents (e.g., Dimethyl Sulfoxide (DMSO), ethanol, methanol). DMSO is a common choice for its ability to dissolve a wide range of organic compounds and its relatively low toxicity to microorganisms at the final concentrations used in assays.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: Using a high-concentration stock solution allows for the preparation of a wide range of dilutions while keeping the final solvent concentration in the assay medium low, minimizing any potential antimicrobial or inhibitory effects of the solvent itself.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][16] This is a gold-standard method described by both CLSI and EUCAST.[12][13][17]

Protocol 2.1: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

    • Within 15 minutes, dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[19]

  • Preparation of Compound Dilutions in a 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add a calculated volume of the 10 mg/mL stock solution of this compound to the first well to achieve the highest desired test concentration (e.g., for a final volume of 200 µL and a starting concentration of 256 µg/mL, add 5.12 µL of the stock solution to 194.88 µL of broth).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well of the dilution series.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include the following controls:

      • Positive Control: A known effective antibiotic against the test organism.

      • Negative (Growth) Control: Broth with inoculum but no test compound.

      • Sterility Control: Broth only, to check for contamination.

      • Solvent Control: Broth with inoculum and the highest concentration of DMSO used in the assay.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[12][16][20]

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The growth control must show turbidity, and the sterility control must remain clear. The positive control should yield an MIC within its known acceptable range.

Disk Diffusion Assay

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[10][21][22] It is based on the diffusion of the compound from an impregnated disk into the agar, resulting in a zone of growth inhibition.

Protocol 3.1: Disk Diffusion Assay

  • Preparation of Inoculum and Agar Plates:

    • Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 2.1.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[19]

    • Allow the plate to dry for a few minutes.

  • Preparation and Application of Disks:

    • Sterile filter paper disks (6 mm in diameter) are required.

    • Impregnate the disks with a known amount of the this compound solution (e.g., 10 µL of a specific concentration). The amount of compound per disk should be optimized.

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

    • Include a positive control disk (a commercial antibiotic disk) and a negative control disk (a disk impregnated with the solvent only).

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

Interpretation: The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.[23] While this method is excellent for screening, it is less precise than the MIC determination.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data, such as MIC values, should be summarized in a clear and structured table for easy comparison.

Table 1: Example of MIC Data Presentation for this compound

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus ATCC 25923Gram-positive[Insert Value]Vancomycin[Insert Value]
Escherichia coli ATCC 25922Gram-negative[Insert Value]Ciprofloxacin[Insert Value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Value]Gentamicin[Insert Value]
Candida albicans ATCC 90028Fungal[Insert Value]Fluconazole[Insert Value]

Note: The selection of test microorganisms should include representative Gram-positive and Gram-negative bacteria, and potentially fungal strains. The use of ATCC (American Type Culture Collection) quality control strains is highly recommended for reproducibility and standardization.[1][21]

Interpreting the Results

For a novel compound, there are no established clinical breakpoints. The interpretation of MIC values is therefore based on comparison with known antibiotics and by observing the relative potency against different microorganisms.[14][17][23] A lower MIC value indicates greater potency. The results from the disk diffusion assay can corroborate the MIC findings, with larger zones of inhibition generally corresponding to lower MICs.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_disk Disk Diffusion Assay Compound Test Compound Stock (10 mg/mL in DMSO) SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution DiskPrep Disk Impregnation Compound->DiskPrep Inoculum Standardized Inoculum (0.5 McFarland) Inoculation Inoculation of Plate Inoculum->Inoculation Lawn Bacterial Lawn Preparation Inoculum->Lawn SerialDilution->Inoculation IncubationMIC Incubation (37°C, 16-20h) Inoculation->IncubationMIC ReadMIC Read MIC IncubationMIC->ReadMIC DataAnalysis DataAnalysis ReadMIC->DataAnalysis Data Analysis DiskPlace Disk Placement DiskPrep->DiskPlace Lawn->DiskPlace IncubationDisk Incubation (37°C, 16-20h) DiskPlace->IncubationDisk MeasureZone Measure Zone of Inhibition IncubationDisk->MeasureZone MeasureZone->DataAnalysis

Caption: Workflow for antimicrobial susceptibility testing.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_cell Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Membrane Bacterial Cell Membrane DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Prevention of

Caption: Hypothetical inhibition of DNA gyrase.

Conclusion and Future Directions

This application note provides a robust framework for the initial antimicrobial characterization of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these in vitro assays would warrant further investigation, including determining the minimum bactericidal concentration (MBC), exploring the mechanism of action in more detail, and evaluating its efficacy in more complex models. The systematic evaluation of novel compounds like this is an essential step in the pipeline for developing the next generation of antimicrobial drugs.

References

Application Notes and Protocols for 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Pyridine-Oxadiazole Ligands

The confluence of pyridine and 1,3,4-oxadiazole moieties within a single molecular framework presents a compelling scaffold for the development of novel coordination complexes. The pyridine ring offers a classic, well-understood coordination site through its nitrogen atom, while the 1,3,4-oxadiazole ring introduces additional donor atoms (two nitrogen atoms and one oxygen atom), enabling a variety of binding modes (monodentate, bidentate, bridging). This versatility allows for the construction of diverse metal-organic architectures with tunable electronic, optical, and biological properties. The incorporation of a bromo substituent on the pyridine ring, as in 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, provides a reactive handle for further post-coordination modification via cross-coupling reactions, opening avenues for the synthesis of multifunctional materials and therapeutics.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a ligand in coordination chemistry, offering detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the title ligand is a multi-step process commencing from commercially available 5-bromonicotinic acid. The synthetic pathway involves the formation of the corresponding acid hydrazide, followed by cyclization to the 1,3,4-oxadiazole ring.

Synthesis of 5-Bromonicotinohydrazide

The initial step is the conversion of 5-bromonicotinic acid to its methyl ester, followed by hydrazinolysis.

Protocol: Synthesis of 5-Bromonicotinohydrazide

  • Esterification:

    • To a solution of 5-bromonicotinic acid (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 5-bromonicotinate.

  • Hydrazinolysis:

    • Dissolve the crude methyl 5-bromonicotinate in ethanol.

    • Add hydrazine hydrate (3-5 eq.) to the solution.

    • Reflux the mixture for 12-16 hours.[1]

    • Cool the reaction mixture to room temperature. The product, 5-bromonicotinohydrazide, will precipitate as a white solid.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Causality of Experimental Choices:

  • The esterification step is necessary to activate the carboxylic acid for subsequent reaction with hydrazine. Thionyl chloride in methanol is a common and effective method for this transformation.

  • A molar excess of hydrazine hydrate is used to drive the hydrazinolysis reaction to completion. Ethanol is a suitable solvent due to the solubility of the reactants and the ease of product precipitation upon cooling.

Characterization of 5-Bromonicotinohydrazide:

Technique Expected Observations
Melting Point 192-194 °C[1]
FT-IR (cm⁻¹) ~3300-3100 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (C=N and C=C stretching)
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the pyridine ring protons and the -NH and -NH₂ protons.
Cyclization to this compound

The cyclization of 5-bromonicotinohydrazide to the desired 1,3,4-oxadiazole can be achieved through reaction with a one-carbon source, such as triethyl orthoformate.

Protocol: Synthesis of this compound

  • In a round-bottom flask, suspend 5-bromonicotinohydrazide (1 eq.) in an excess of triethyl orthoformate.

  • Reflux the mixture for 12-24 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting solid residue is the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Triethyl orthoformate serves as both the reagent (providing the carbon atom for the oxadiazole ring) and the solvent in this reaction. Refluxing provides the necessary energy for the condensation and cyclization to occur.

Characterization of this compound:

Technique Expected Observations
FT-IR (cm⁻¹) Absence of N-H and C=O stretches from the hydrazide. Appearance of characteristic C=N (~1600 cm⁻¹) and C-O-C (~1100-1000 cm⁻¹) stretching vibrations of the oxadiazole ring.
¹H NMR (CDCl₃ or DMSO-d₆, δ ppm) Signals corresponding to the pyridine ring protons and a singlet for the oxadiazole proton.
¹³C NMR (CDCl₃ or DMSO-d₆, δ ppm) Resonances for the pyridine and oxadiazole ring carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₇H₄BrN₃O.

Diagram: Synthesis Workflow of this compound

G A 5-Bromonicotinic Acid B Methyl 5-Bromonicotinate A->B  MeOH, SOCl₂ Reflux C 5-Bromonicotinohydrazide B->C  NH₂NH₂·H₂O, EtOH Reflux D This compound C->D  HC(OEt)₃ Reflux

Caption: Synthetic pathway for this compound.

Part 2: Application in Coordination Chemistry - Synthesis of Metal Complexes

This compound can act as a versatile ligand, coordinating to metal centers through the pyridine nitrogen and/or the nitrogen atoms of the oxadiazole ring. The following is a general protocol for the synthesis of its transition metal complexes.

General Protocol for Metal Complex Synthesis

Materials:

  • This compound (ligand)

  • Metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals like Cu(II), Zn(II), Co(II), Ni(II), etc.)

  • Suitable solvent (e.g., methanol, ethanol, acetonitrile, DMF)

Procedure:

  • Ligand Solution: Dissolve the ligand in a minimal amount of the chosen solvent, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 3:1) to target different coordination geometries.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically a few hours). The formation of a precipitate may indicate the formation of the complex.

  • Isolation: If a precipitate forms, cool the mixture, filter the solid, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or by cooling.

Causality of Experimental Choices:

  • The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. Protic solvents like methanol and ethanol are often good choices.

  • The stoichiometry of the reactants will influence the final structure of the complex. A 2:1 ligand-to-metal ratio, for example, often leads to octahedral or square planar complexes with two bidentate ligands.

  • The reaction temperature and time are optimized to ensure complete complex formation without decomposition.

Diagram: General Coordination Complex Formation

G cluster_reactants Reactants cluster_product Product L Ligand (this compound) C Coordination Complex [M(L)n]X₂ L->C Coordination M Metal Salt (e.g., MCl₂) M->C

Caption: General scheme for the formation of a metal complex.

Part 3: Characterization of the Coordination Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation of the coordination complex and to elucidate its structure.

Table: Characterization Techniques for Metal Complexes

Technique Information Obtained Expected Changes Upon Coordination
FT-IR Spectroscopy Identification of functional groups and coordination sites.Shifts in the vibrational frequencies of the pyridine and oxadiazole rings (e.g., C=N stretching) upon coordination to the metal ion. New bands in the far-IR region may appear due to M-N bonds.
UV-Vis Spectroscopy Electronic transitions within the ligand and the complex.Shift in the absorption bands of the ligand (often a red shift). Appearance of new bands corresponding to d-d transitions (for transition metals) or metal-to-ligand charge transfer (MLCT) bands.
¹H and ¹³C NMR Spectroscopy Structural information and confirmation of ligand coordination (for diamagnetic complexes).Chemical shifts of the ligand's protons and carbons will be altered upon coordination due to changes in the electronic environment.
Elemental Analysis (CHN) Determination of the empirical formula of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed complex formula.
Molar Conductivity Determination of the electrolytic nature of the complex in solution.Helps to distinguish between coordinated and non-coordinated anions.
Single-Crystal X-ray Diffraction Unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry.Provides a definitive structural proof of the coordination complex.

Part 4: Potential Applications and Future Directions

Coordination complexes of this compound are promising candidates for a range of applications:

  • Drug Development: The pyridine and oxadiazole moieties are present in many biologically active compounds. Metal complexes can exhibit enhanced antimicrobial, antifungal, or anticancer activities compared to the free ligand.[2][3] The bromo substituent allows for further derivatization to improve potency and selectivity.

  • Catalysis: The well-defined coordination environment around the metal center can be exploited for catalytic applications, such as in cross-coupling reactions or oxidation catalysis.

  • Materials Science: These complexes can serve as building blocks for the construction of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, luminescent, or porous properties.

The presence of the bromine atom is a key feature that allows for post-synthetic modification. For example, Suzuki or Sonogashira cross-coupling reactions can be performed on the coordinated ligand to introduce new functional groups, leading to the formation of more complex and functional materials.

References

Synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, a valuable building block in medicinal chemistry and drug discovery programs. The 1,3,4-oxadiazole motif is a key pharmacophore found in numerous biologically active compounds, and its incorporation into a pyridine scaffold offers a versatile platform for the development of novel therapeutic agents.

This document goes beyond a simple recitation of steps, offering insights into the rationale behind the chosen synthetic strategy and experimental parameters. The protocol is designed to be self-validating, with clear characterization data provided for the key intermediates and the final product.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is a bioisostere for ester and amide functionalities and is known to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Pyridine and its derivatives are fundamental components of many pharmaceuticals. The combination of these two privileged scaffolds in this compound creates a molecule with significant potential for further functionalization and exploration in drug development. The bromine atom at the 3-position of the pyridine ring serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

This application note details a reliable and reproducible three-step synthesis of this compound starting from commercially available 3-bromo-5-cyanopyridine.

Synthetic Strategy

The overall synthetic approach involves the transformation of the nitrile group of 3-bromo-5-cyanopyridine into the 1,3,4-oxadiazole ring. This is achieved through a sequence of hydrolysis, hydrazide formation, and subsequent cyclization.

Application Notes & Protocols: The Utility of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a pyridine ring and a 1,3,4-oxadiazole moiety within a single molecular framework presents a compelling scaffold for medicinal chemistry. This guide focuses on 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine , a versatile intermediate for drug discovery. The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids and amides, enhancing metabolic stability and modulating physicochemical properties.[1][2] The pyridine ring, a ubiquitous feature in FDA-approved drugs, offers a hydrogen bond acceptor and a vector for directing molecular interactions.[3][4] Critically, the bromine atom at the 3-position serves as a versatile synthetic handle, enabling extensive structure-activity relationship (SAR) exploration through various cross-coupling reactions. This document provides a comprehensive overview of its synthesis, potential therapeutic applications based on analogous structures, and detailed protocols for its utilization in drug development campaigns.

The Strategic Value of the Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable pharmacological profile. Its key attributes include:

  • Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, offering an advantage over more labile ester or amide functionalities.

  • Bioisosterism: It effectively mimics the hydrogen bonding and conformational properties of amides and esters, allowing for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

  • Privileged Structure: Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6][7]

The fusion of this ring with a brominated pyridine core creates a powerful platform. The bromine atom is not merely a substituent but a gateway to chemical diversity, allowing for the systematic introduction of various functional groups to probe the chemical space around the core scaffold.

Synthesis Protocol: From Hydrazide to the Target Scaffold

The most common and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines or the direct cyclization of an acylhydrazide with a carboxylic acid derivative.[8][9] The following protocol details a standard laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis is typically a two-step process starting from 5-bromonicotinic acid.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation 5-Bromonicotinic_acid 5-Bromonicotinic Acid Acyl_chloride Intermediate Acyl Chloride 5-Bromonicotinic_acid->Acyl_chloride SOCl₂ or (COCl)₂ Hydrazide 5-Bromonicotinohydrazide Acyl_chloride->Hydrazide Hydrazine Hydrate (N₂H₄·H₂O) Target This compound Hydrazide->Target Reflux Orthoformate Triethyl Orthoformate Orthoformate->Target

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

PART A: Synthesis of 5-Bromonicotinohydrazide

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-bromonicotinic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq).

    • Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides, which are susceptible to nucleophilic attack by hydrazine.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The solid should fully dissolve, indicating the formation of the acyl chloride.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. This step is crucial to prevent unwanted side reactions in the next stage.

  • Hydrazinolysis: Cool the flask containing the crude acyl chloride in an ice bath. Slowly add a solution of hydrazine hydrate (1.5 eq) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) dropwise with vigorous stirring.

    • Causality: This is a highly exothermic reaction. Slow, cooled addition prevents overheating and potential side product formation.

  • Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The resulting precipitate is the desired hydrazide. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

PART B: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add the synthesized 5-bromonicotinohydrazide (1.0 eq) and triethyl orthoformate (10-15 eq).

    • Rationale: Triethyl orthoformate serves as both a reagent (a one-carbon source) and the solvent. It reacts with the hydrazide to form an intermediate which then undergoes acid-catalyzed cyclization.

  • Cyclization: Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and evaporate the excess triethyl orthoformate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.[10]

Applications & Precedent in Medicinal Chemistry

While specific studies on this compound are emerging, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles, particularly those bearing pyridine rings, have shown significant promise in several therapeutic areas.

Case Study: Tyrosinase Inhibition

A closely related analog, 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine , has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production.[1][11] This compound exhibited an IC₅₀ of 2.18 µM, which is more potent than the standard inhibitor L-mimosine (IC₅₀ = 3.68 µM).[1]

This finding strongly suggests that the 3-bromo-5-(oxadiazolyl)pyridine scaffold is a promising starting point for developing novel agents for hyperpigmentation disorders or as browning inhibitors in the food industry.

Potential Therapeutic Areas

Based on extensive literature on the 1,3,4-oxadiazole nucleus, this scaffold is a candidate for development in areas such as:

  • Anticancer: Many oxadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[6][11]

  • Antimicrobial: The scaffold is prevalent in compounds with significant antibacterial and antifungal activity.[5][12]

  • Anti-inflammatory: Numerous derivatives have shown potent anti-inflammatory properties, often through mechanisms like COX inhibition.[9][13][14]

Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol provides a method to screen this compound and its derivatives for their ability to inhibit mushroom tyrosinase, a common model enzyme.

Principle

Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which subsequently forms dopachrome, a colored product with a maximum absorbance at 475 nm. The rate of dopachrome formation is proportional to the enzyme's activity. Inhibitors will decrease this rate.

Experimental Workflow

G cluster_workflow Tyrosinase Inhibition Assay Workflow prep Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Substrate Solution - Test Compound Stock (in DMSO) plate Plate Setup (96-well): Add Buffer, Enzyme, and Test Compound/Control prep->plate preincubate Pre-incubation (10 min at 25°C) plate->preincubate initiate Initiate Reaction: Add L-DOPA Substrate preincubate->initiate measure Kinetic Measurement: Read Absorbance at 475 nm every minute for 15-20 min initiate->measure analyze Data Analysis: Calculate % Inhibition and IC₅₀ Value measure->analyze

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Enzyme Solution: Prepare a 100 U/mL solution of mushroom tyrosinase in Assay Buffer.

    • Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 140 µL of Assay Buffer.

      • 20 µL of the test compound dilution (or DMSO for control).

      • 20 µL of the Enzyme Solution.

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add 20 µL of the Substrate Solution to each well to start the reaction.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 475 nm using a plate reader in kinetic mode, taking readings every 60 seconds for 20 minutes.

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.

SAR Exploration and Future Directions

The true power of this compound lies in its potential for derivatization via the bromo-substituent. This enables a systematic SAR study to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_reactions Cross-Coupling Reactions cluster_derivatives Diverse Library of Analogs scaffold This compound (Core Scaffold) suzuki Suzuki Coupling (+ Boronic Acids/Esters) scaffold->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkynes) scaffold->sonogashira buchwald Buchwald-Hartwig Amination (+ Amines) scaffold->buchwald aryl Aryl/Heteroaryl Analogs suzuki->aryl alkynyl Alkynyl-linked Analogs sonogashira->alkynyl amino Amino-substituted Analogs buchwald->amino

Caption: SAR exploration strategy using the core scaffold.

Recommended Cross-Coupling Reactions
ReactionCoupling PartnerReagents/Catalyst (Typical)Potential Impact of New Group (R)
Suzuki Coupling R-B(OH)₂ or R-B(pin)Pd(PPh₃)₄, Na₂CO₃ or K₂CO₃Introduce aryl/heteroaryl groups to probe hydrophobic pockets or form new H-bonds.
Sonogashira Coupling R-C≡C-HPdCl₂(PPh₃)₂, CuI, Base (e.g., TEA)Introduce rigid alkynyl linkers to alter geometry and reach distant binding sites.
Buchwald-Hartwig Amination R₂NHPd₂(dba)₃, Ligand (e.g., Xantphos), BaseIntroduce primary/secondary amines to add basic centers and strong H-bond donors.
Stille Coupling R-Sn(Bu)₃Pd(PPh₃)₄Introduce a wide variety of alkyl, vinyl, or aryl groups.

By generating a focused library of compounds using these methods, researchers can systematically map the SAR landscape, leading to the identification of optimized drug candidates with enhanced efficacy and improved safety profiles.

References

Application Notes and Protocols for the Comprehensive Analysis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Heterocycle

The landscape of modern drug discovery is perpetually driven by the quest for novel molecular scaffolds that offer unique pharmacological profiles. Among these, nitrogen-containing heterocyclic compounds are a cornerstone, with an estimated 60% of low molecular weight drugs featuring such moieties.[1] The compound 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine emerges as a molecule of significant interest at the intersection of two privileged heterocyclic systems: pyridine and 1,3,4-oxadiazole. The pyridine ring is a fundamental component of numerous pharmaceuticals, while the 1,3,4-oxadiazole core is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of a bromine atom further provides a versatile handle for synthetic modifications, making this compound a valuable building block in medicinal chemistry.

This guide provides a comprehensive experimental framework for the detailed analysis of this compound, designed for researchers and scientists in drug development. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of any analytical endeavor. These parameters dictate the choice of solvents, chromatographic conditions, and sample handling procedures.

PropertyValueSource
Chemical Name This compound[5]
Molecular Formula C₇H₄BrN₃O[5]
Molecular Weight 226.03 g/mol [5]
Appearance Likely a solid (e.g., powder)
Storage Room Temperature

Analytical Workflow: A Strategic Approach

The comprehensive analysis of a novel compound like this compound necessitates a multi-faceted approach, beginning with ensuring purity and culminating in unambiguous structural elucidation. The following workflow provides a logical progression of analytical techniques.

Analytical_Workflow cluster_0 Sample Preparation & Purity cluster_1 Structural Elucidation cluster_2 Further Characterization cluster_3 Data Interpretation & Reporting Start Compound Synthesis & Initial Purification Purity Purity Assessment (HPLC, LC-MS) Start->Purity Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purity->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Spectroscopy->Thermal End Comprehensive Report Thermal->End

References

Application Notes and Protocols: 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The unique architecture of this molecule, combining the bio-isosteric properties of the 1,3,4-oxadiazole ring with the versatile chemistry of a pyridine scaffold, makes it an invaluable precursor for synthesizing diverse and complex molecular entities. The bromine atom at the C3-position of the pyridine ring serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. This document details the synthesis of the title compound and provides field-proven, step-by-step protocols for its application in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling the facile generation of novel C-C, C-N, and C-alkynyl bonds.

Introduction: The Strategic Value of the Scaffold

Heterocyclic compounds form the bedrock of modern drug discovery. The 1,3,4-oxadiazole moiety, in particular, is a privileged structure in medicinal chemistry.[1][2][3] It is often employed as a bioisostere for amide and ester functionalities, a strategy used to enhance metabolic stability, improve pharmacokinetic properties, and modulate ligand-receptor interactions.[1][4] Compounds incorporating the 1,3,4-oxadiazole core exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

When fused with a pyridine ring, another cornerstone of pharmacologically active agents, the resulting scaffold offers a unique combination of electronic properties and hydrogen bonding capabilities.[7] The strategic placement of a bromine atom on the pyridine ring transforms this compound into a powerful synthetic intermediate. This bromo-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile methods for bond formation in modern organic synthesis.[8] This guide serves as a practical resource for leveraging this building block to its full potential.

Physicochemical Properties

A summary of the key properties of the title compound is provided below for easy reference.

PropertyValue
Molecular Formula C₇H₄BrN₃O
Molecular Weight 226.03 g/mol
IUPAC Name This compound
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DMF, moderately soluble in hot THF, Dioxane

Synthesis of the Building Block

The most common route to this compound begins with the readily available 5-bromonicotinic acid. The synthesis involves two key steps: formation of the corresponding acid hydrazide, followed by cyclodehydration to form the 1,3,4-oxadiazole ring.

Protocol 3.1: Synthesis from 5-Bromonicotinic Acid

Step A: Synthesis of 5-Bromonicotinohydrazide

  • To a stirred suspension of 5-bromonicotinic acid (1.0 equiv.) in methanol, add concentrated sulfuric acid (0.2 equiv.) dropwise at 0 °C.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 5-bromonicotinate ester.

  • Dissolve the crude ester in ethanol and add hydrazine hydrate (3.0-5.0 equiv.).

  • Heat the mixture to reflux for 4-6 hours. The product, 5-bromonicotinohydrazide, will often precipitate upon cooling.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step B: Cyclization to this compound

  • Suspend the 5-bromonicotinohydrazide (1.0 equiv.) in triethyl orthoformate (5.0-10.0 equiv.).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the mixture to reflux for 6-10 hours.[9]

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the final product.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the pyridine ring is the key site for synthetic diversification. The following sections provide detailed protocols for the most common and powerful cross-coupling transformations.

G cluster_main Synthetic Utility of this compound cluster_reactions Pd-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds main This compound suzuki Suzuki-Miyaura (C-C) main->suzuki R-B(OH)₂ sonogashira Sonogashira (C-C≡) main->sonogashira R-C≡CH buchwald Buchwald-Hartwig (C-N) main->buchwald R₂NH heck Heck (C-C=) main->heck Alkene prod_suzuki Aryl/Heteroaryl Pyridines suzuki->prod_suzuki prod_sonogashira Alkynyl Pyridines sonogashira->prod_sonogashira prod_buchwald Amino Pyridines buchwald->prod_buchwald prod_heck Vinyl Pyridines heck->prod_heck G start Setup reagents Add Reagents Building Block (1.0 eq) Boronic Acid (1.2 eq) Base (K₂CO₃, 2.0 eq) Catalyst (Pd(dppf)Cl₂, 3-5 mol%) start->reagents atmosphere Inert Atmosphere Evacuate & backfill with Ar or N₂ (3x) reagents->atmosphere solvent Add Solvent Degassed Dioxane/H₂O (e.g., 4:1 mixture) atmosphere->solvent reaction Reaction Heat to 80-100 °C Stir for 4-16 h Monitor by TLC/LC-MS solvent->reaction workup Workup Cool to RT Dilute with EtOAc Filter through Celite reaction->workup extraction Extraction Wash with H₂O, Brine Dry over Na₂SO₄ Concentrate workup->extraction purification Purification Column Chromatography (Silica Gel) extraction->purification product Product purification->product G start Setup reagents Add Reagents (Inert) Pd Precatalyst (Pd₂(dba)₃) Bulky Ligand (XPhos) Strong Base (NaOt-Bu) Building Block (1.0 eq) start->reagents solvent Add Solvent Anhydrous, Degassed Toluene or Dioxane reagents->solvent amine Add Amine Primary or Secondary Amine (1.2 eq) via syringe solvent->amine reaction Reaction Heat to 80-110 °C Stir for 2-24 h Monitor by TLC/LC-MS amine->reaction workup Workup Cool to RT Quench with H₂O (carefully!) Dilute with EtOAc reaction->workup extraction Extraction Wash with H₂O, Brine Dry over Na₂SO₄ Concentrate workup->extraction purification Purification Column Chromatography (Silica Gel) extraction->purification product Product purification->product

References

Application Notes and Protocols for the Purification of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, a key heterocyclic building block in contemporary drug discovery and materials science. Recognizing the critical impact of purity on downstream applications, this document outlines three primary purification techniques: recrystallization, silica gel column chromatography, and vacuum sublimation. Each method is presented with a deep mechanistic rationale, step-by-step protocols, and expert insights into overcoming common challenges. The selection of the optimal purification strategy is contextualized based on the scale of the purification, the nature of the impurities, and the desired final purity level. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Importance of Purity for this compound

This compound is a versatile bifunctional molecule, incorporating a reactive bromine atom on the pyridine ring, which is amenable to a wide range of cross-coupling reactions, and a 1,3,4-oxadiazole moiety, a known pharmacophore and a bioisostere for esters and amides. The purity of this compound is paramount, as residual starting materials, by-products, or catalysts from its synthesis can lead to unpredictable reaction outcomes, the formation of undesired side products, and complications in biological assays.

Common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles often involve the cyclization of acylhydrazides.[1][2] This can lead to impurities such as unreacted acylhydrazide, the corresponding carboxylic acid, and potentially diacylhydrazide by-products.[3] The choice of purification technique must therefore be tailored to effectively remove these specific impurities.

Physicochemical Properties and Initial Assessment

While specific experimental data for the melting point and solubility of this compound are not widely published, data from closely related analogs, such as 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, indicate that it is a solid at room temperature. This physical state makes it a suitable candidate for the purification methods detailed below.

A preliminary purity assessment of the crude material is recommended using techniques such as Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy to identify the number of components and the nature of the impurities.

Purification Strategy Decision Workflow

The choice of purification method depends on several factors, including the initial purity of the crude product, the quantity of material to be purified, and the target purity. The following workflow provides a general guideline for selecting the most appropriate technique.

Purification_Workflow start Crude this compound tlc_nmr Initial Purity Assessment (TLC, NMR) start->tlc_nmr decision1 Purity > 90%? tlc_nmr->decision1 decision2 Scale > 5g? decision1->decision2 Yes column Column Chromatography decision1->column No recrystallization Recrystallization decision2->recrystallization Yes decision2->column No sublimation_decision High Purity (>99.5%) Required? recrystallization->sublimation_decision column->sublimation_decision sublimation Vacuum Sublimation sublimation_decision->sublimation Yes final_product Pure Product (>99%) sublimation_decision->final_product No sublimation->final_product

Caption: Decision workflow for selecting the optimal purification technique.

Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, particularly on a larger scale. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.

Rationale and Solvent Selection

The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will fully dissolve it at an elevated temperature. For brominated pyridine derivatives, common solvents include ethanol, methanol, and toluene.[4] Given the presence of the polar oxadiazole ring, moderately polar solvents are a good starting point. A two-solvent system, such as ethyl acetate/hexanes, can also be highly effective.[4] In this system, the compound is dissolved in a minimal amount of the "good" solvent (ethyl acetate) at an elevated temperature, and a "poor" solvent (hexanes) is added dropwise until the solution becomes turbid, inducing crystallization upon cooling.

Table 1: Recommended Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
EthanolHigh78Often effective for polar heterocyclic compounds.[5]
Ethyl AcetateMedium77Good general-purpose solvent, often used in combination with a non-polar co-solvent.
TolueneLow111Suitable for less polar compounds; its high boiling point can aid in dissolving less soluble materials.
Hexanes/HeptaneVery Low~69 / ~98Typically used as an "anti-solvent" to induce precipitation.
DMF/Ethanol (1:1)High-A strong solvent system for dissolving less soluble compounds, followed by crystallization.[6]
Detailed Protocol for Single-Solvent Recrystallization (Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid disturbing the solution during this initial cooling phase.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Detailed Protocol for Two-Solvent Recrystallization (Ethyl Acetate/Hexanes)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with swirling until a faint, persistent turbidity is observed.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Isolation: Follow steps 3-7 from the single-solvent protocol, using a pre-chilled mixture of ethyl acetate and hexanes (in the same approximate ratio as the final solution) for washing the crystals.

Method 2: Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). It is particularly useful for separating mixtures with multiple components or when recrystallization is ineffective.

Rationale and System Selection

The polar nature of the pyridine and oxadiazole rings suggests that this compound will have moderate to high polarity. Therefore, a mobile phase of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a suitable starting point. A common issue with the chromatography of pyridine derivatives on silica gel is peak tailing due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent.

Detailed Protocol for Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition by performing TLC analysis. A good starting point is a 70:30 mixture of hexanes:ethyl acetate. The ideal Rf value for the target compound is between 0.2 and 0.4. If peak streaking is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For less soluble compounds, a dry loading technique is recommended: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Method 3: Vacuum Sublimation

Sublimation is a phase transition from the solid to the gas phase without passing through a liquid intermediate. As a purification technique, it is highly effective for separating volatile solids from non-volatile impurities, often yielding products of very high purity.

Rationale and Applicability

Sublimation is particularly advantageous for compounds that are thermally stable but may be sensitive to solvents or have poor crystallization properties. The efficiency of sublimation is dependent on the compound's vapor pressure. While specific data for this compound is unavailable, many organic molecules can be sublimed under reduced pressure at elevated temperatures.

Detailed Protocol for Vacuum Sublimation
  • Apparatus Setup: Place the crude, dry this compound in a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating: Gently heat the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled and gradually increased until sublimation is observed. The optimal temperature will be below the compound's melting point.

  • Condensation: The sublimed vapor will condense as a pure crystalline solid on the cold finger of the apparatus.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals from the cold finger.

Purity Verification

After purification, the purity of the this compound should be rigorously assessed. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • ¹H and ¹³C NMR Spectroscopy: The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.

  • Melting Point Analysis: A sharp melting point range is characteristic of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Conclusion

The purification of this compound can be effectively achieved through recrystallization, column chromatography, or vacuum sublimation. The choice of method should be guided by the initial purity of the material, the scale of the purification, and the desired final purity. For large quantities with moderate initial purity, recrystallization is often the most practical approach. For complex mixtures or smaller scales, column chromatography offers excellent separation capabilities. For achieving the highest possible purity, particularly for applications in electronics or sensitive biological assays, vacuum sublimation is the preferred method. In all cases, post-purification analysis is essential to confirm the purity of the final product.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Using 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the efficient discovery of novel therapeutics. The 1,3,4-oxadiazole ring system is one such scaffold, renowned for its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often through the mechanism of enzyme inhibition.[2][3][4]

This application note focuses on a particularly promising starting material: This compound . This molecule offers a unique combination of a bio-active 1,3,4-oxadiazole core and a pyridine ring functionalized with a bromine atom. The bromine atom serves as a versatile synthetic handle, enabling a wide array of derivatizations through well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.[5][6][7] This allows for the systematic exploration of the chemical space around the core scaffold to develop potent and selective enzyme inhibitors. The pyridine moiety itself is a common feature in many drugs, offering opportunities for hydrogen bonding and improving aqueous solubility.[8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage the potential of this compound in their enzyme inhibitor discovery programs. We will delve into the strategic design of inhibitor libraries, provide detailed protocols for their synthesis and biological evaluation, and explain the underlying scientific principles that guide these experimental choices.

Part 1: Strategic Design and Synthesis of an Inhibitor Library

The journey from a starting scaffold to a potent enzyme inhibitor begins with a thoughtful design of a focused library of compounds. The bromine atom on the pyridine ring of our starting material is the key to diversification.

Rationale for Target Selection: A Hypothetical Case Study Targeting a Kinase

Given the prevalence of 1,3,4-oxadiazole derivatives as kinase inhibitors in oncology, we will use a hypothetical scenario of targeting a protein kinase for this guide.[9][10] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with various substituents extending into more specific sub-pockets to achieve potency and selectivity.

Our design strategy will focus on introducing a variety of aryl and heteroaryl groups at the 3-position of the pyridine ring via a Suzuki-Miyaura cross-coupling reaction. This will allow us to probe the hydrophobic and hydrogen-bonding interactions within the kinase active site.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[11]

Reaction Scheme:

Detailed Protocol:

  • Reagents and Materials:

    • This compound

    • Aryl/heteroaryl boronic acids (a diverse selection is recommended)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[11]

    • Base (e.g., K₂CO₃, Cs₂CO₃)[5][11]

    • Solvent (e.g., 1,4-dioxane/water, DME)[5][11]

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0-3.0 eq). b. Add the solvent mixture (e.g., 1,4-dioxane/water 4:1). c. Degas the mixture by bubbling with an inert gas for 15-20 minutes. d. Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture. e. Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, cool the reaction to room temperature and quench with water. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

  • Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction's efficiency, especially with heteroaromatic substrates. For challenging couplings, more sophisticated catalysts and ligands may be necessary.[12]

Part 2: In Vitro Evaluation of Enzyme Inhibition

Once a library of compounds has been synthesized, the next step is to evaluate their ability to inhibit the target enzyme. This is typically done through a series of in vitro assays.

Workflow for Enzyme Inhibition Assays

The following diagram illustrates the general workflow for characterizing enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action Primary_Screen Single-Concentration Screening Identify_Hits Identify Initial Hits (% Inhibition > 50%) Primary_Screen->Identify_Hits High-Throughput Dose_Response IC50 Determination (Multiple Concentrations) Identify_Hits->Dose_Response Hit Confirmation Determine_Potency Calculate IC50 Values Dose_Response->Determine_Potency Curve Fitting Kinetic_Studies Vary Substrate and Inhibitor Concentrations Determine_Potency->Kinetic_Studies Lead Candidates Determine_Ki Calculate Ki and Determine Inhibition Mode Kinetic_Studies->Determine_Ki Data Analysis

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Protocol for IC50 Determination using a Spectrophotometric Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Principle:

This protocol describes a general spectrophotometric assay where the enzyme-catalyzed reaction produces a colored product that can be measured over time. The rate of the reaction is determined in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for the specific enzyme)

  • Synthesized inhibitor library (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: a. Prepare a stock solution of the enzyme in assay buffer. b. Prepare a stock solution of the substrate in assay buffer. c. Prepare serial dilutions of the inhibitor compounds in DMSO, and then dilute them into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Setup (in a 96-well plate): a. Blank wells: Assay buffer only. b. Control wells (100% activity): Enzyme, substrate, and assay buffer with the same final concentration of DMSO as the inhibitor wells. c. Inhibitor wells: Enzyme, substrate, and the serially diluted inhibitor.

  • Reaction Initiation and Measurement: a. Add the assay buffer, enzyme, and inhibitor (or DMSO for control) to the respective wells and pre-incubate for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme. b. Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette. c. Immediately place the plate in the microplate spectrophotometer and measure the absorbance at the appropriate wavelength at regular time intervals (kinetic mode) or after a fixed time point (endpoint mode).

  • Data Analysis: a. Calculate the initial reaction rates (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition for each concentration using the following formula:

    c. Plot the % Inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol for Ki Determination

The inhibition constant (Ki) is a more fundamental measure of an inhibitor's potency as it is independent of the substrate concentration.[13][14] For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[13][15]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the IC50 determination experiment.

  • Km is the Michaelis constant of the enzyme for the substrate.

Procedure to Determine Km (if not known):

  • Perform a series of enzyme assays with a fixed enzyme concentration and varying substrate concentrations.

  • Measure the initial reaction rates (velocity) for each substrate concentration.

  • Plot the velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Part 3: Cellular Evaluation of Inhibitors

While in vitro enzyme assays are crucial for determining direct inhibition, it is equally important to assess the activity of the compounds in a cellular context.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4] This assay is widely used to determine the cytotoxic effects of potential drug candidates.

Principle:

Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Seeding: a. Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics. b. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[16]

  • Compound Treatment: a. Prepare serial dilutions of the inhibitor compounds in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the various concentrations of the inhibitors. c. Include control wells with cells treated with vehicle (DMSO) only and blank wells with medium only. d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Incubation and Formazan Solubilization: a. After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18] b. Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][19]

  • Absorbance Measurement and Data Analysis: a. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration:

    c. Plot the % Viability against the log of the inhibitor concentration and determine the IC50 value (the concentration that causes 50% reduction in cell viability).

Part 4: Structure-Activity Relationship (SAR) Analysis

The data generated from the enzyme and cell-based assays for the synthesized library of compounds should be systematically analyzed to establish a Structure-Activity Relationship (SAR).

Hypothetical SAR Table
Compound IDR-Group (at Pyridine-3-position)Enzyme IC50 (µM)Cell Viability IC50 (µM)
Lead-01 Phenyl5.215.8
Lead-02 4-Fluorophenyl2.17.5
Lead-03 4-Methoxyphenyl8.925.1
Lead-04 3-Pyridyl1.55.5
Lead-05 2-Thienyl3.812.3

SAR Interpretation and Next Steps

SAR_Logic cluster_SAR SAR Analysis Initial_Data Initial Screening Data (IC50 values) Identify_Trends Identify Key Structural Features Impacting Potency Initial_Data->Identify_Trends Hypothesize Formulate Hypotheses for Potency Improvement Identify_Trends->Hypothesize Identify_Trends->Hypothesize e.g., Electron-withdrawing groups at para-position are favorable. Nitrogen in R-group enhances activity. Design_Next_Gen Design Next-Generation Analogs Hypothesize->Design_Next_Gen Hypothesize->Design_Next_Gen e.g., Synthesize analogs with other electron-withdrawing groups. Explore different heteroaryl R-groups.

Caption: A logical flow for Structure-Activity Relationship (SAR) analysis.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (Lead-02) improves potency compared to the unsubstituted phenyl ring (Lead-01). Conversely, an electron-donating methoxy group (Lead-03) decreases potency.

  • Heteroaromatic Rings: Replacing the phenyl ring with a 3-pyridyl ring (Lead-04) leads to a significant increase in potency, suggesting a potential hydrogen bond interaction involving the pyridine nitrogen.

These initial findings would guide the design of the next generation of inhibitors, focusing on further exploration of substituted phenyl rings and a wider variety of heteroaromatic moieties to optimize potency and selectivity.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel enzyme inhibitors. Its strategic combination of a privileged 1,3,4-oxadiazole core and a readily functionalizable bromopyridine ring provides a robust platform for generating diverse chemical libraries. By employing systematic synthetic strategies, such as the Suzuki-Miyaura cross-coupling, and rigorous biological evaluation through the detailed protocols provided in this application note, researchers can efficiently navigate the path from a promising scaffold to potent and cell-active lead compounds. The iterative process of design, synthesis, testing, and SAR analysis is fundamental to the successful discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Yield of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine. As Senior Application Scientists, we have compiled field-proven insights, detailed troubleshooting guides, and step-by-step protocols to address common challenges and enhance the yield and purity of this valuable heterocyclic compound.

Introduction

This compound is a key building block in medicinal chemistry, valued for its presence in a variety of biologically active molecules. The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] The presence of the bromo- and pyridine-substituents provides versatile handles for further chemical modifications, making this compound a crucial intermediate in the synthesis of novel therapeutic agents.

This guide will focus on a reliable and commonly employed synthetic route starting from 5-bromonicotinic acid. We will delve into the critical aspects of each synthetic step, providing detailed experimental procedures and addressing potential pitfalls to help you optimize your reaction outcomes.

Overall Synthetic Scheme

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 5-bromonicotinic acid. The overall workflow is depicted below:

Synthesis Workflow A 5-Bromonicotinic Acid B 5-Bromonicotinoyl Chloride A->B SOCl2 or (COCl)2 C 5-Bromonicotinohydrazide B->C Hydrazine Hydrate D This compound C->D Triethyl Orthoformate, Heat

Caption: Synthetic route to this compound.

Part 1: Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Step 1: Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid

A common and effective method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid.[3]

Protocol:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add nicotinic acid (1 equivalent), thionyl chloride (approximately 2.4 equivalents), and powdered iron (around 2% by weight of the nicotinic acid).[3]

  • Heat the mixture to 70°C with vigorous stirring.

  • Slowly add bromine (approximately 1.9 equivalents) to the reaction mixture over a period of 2 hours.

  • After the addition is complete, reflux the reaction mixture for 6 hours.

  • Upon completion, carefully distill off the excess bromine and thionyl chloride.

  • Cool the residue to 0°C and slowly add a pre-cooled 4N sodium hydroxide solution with stirring until the pH of the mixture reaches 3.[3]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromonicotinic acid.

Step 2: Synthesis of 5-Bromonicotinohydrazide

The conversion of 5-bromonicotinic acid to its corresponding hydrazide is a crucial step in preparing the precursor for the oxadiazole ring formation.[1]

Protocol:

  • To a solution of 5-bromonicotinic acid (1 equivalent) in a suitable solvent such as ethanol, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford pure 5-bromonicotinohydrazide.

Step 3: Synthesis of this compound

The final step involves the cyclization of 5-bromonicotinohydrazide to form the 1,3,4-oxadiazole ring. A common and effective method for this transformation is the reaction with triethyl orthoformate.[4]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-bromonicotinohydrazide (1 equivalent) in an excess of triethyl orthoformate.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent to yield pure this compound.

Characterization Data for this compound (CAS: 1187385-63-2):

  • Linear Formula: C₇H₄BrN₃O

  • Molecular Weight: 226.03 g/mol

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that researchers may encounter during the synthesis, with a focus on improving yield and purity.

Q1: My yield of 5-bromonicotinic acid is consistently low in the first step. What are the likely causes and how can I improve it?

A1: Low yields in the bromination of nicotinic acid can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is refluxed for the specified duration. Monitoring the reaction by TLC is crucial to determine the point of completion.

  • Suboptimal Temperature: The reaction temperature is critical. Maintain the temperature at 70°C during the bromine addition and then at reflux for the remainder of the reaction time.[3]

  • Loss of Product During Workup: The pH adjustment during the workup is critical for precipitating the product. Ensure the pH is carefully adjusted to 3. Going too low or too high can lead to the product remaining in solution.[3]

  • Purity of Starting Materials: Use high-purity nicotinic acid and fresh bromine and thionyl chloride for the best results.

Q2: I am having difficulty converting 5-bromonicotinic acid to 5-bromonicotinohydrazide. What could be the problem?

A2: Inefficient hydrazide formation is a common issue. Consider the following:

  • Activation of the Carboxylic Acid: While direct reaction with hydrazine hydrate can work, converting the carboxylic acid to an acyl chloride first can significantly improve the yield. To do this, react 5-bromonicotinic acid with thionyl chloride or oxalyl chloride to form 5-bromonicotinoyl chloride, and then react this intermediate with hydrazine hydrate.[1]

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC to confirm the consumption of the starting material.

  • Excess Hydrazine Hydrate: Using a sufficient excess of hydrazine hydrate is important to drive the reaction to completion.

Q3: The final cyclization to form the oxadiazole ring is giving me a low yield and multiple by-products. How can I optimize this step?

A3: The cyclization step is often the most challenging. Here are some key areas to focus on:

  • Choice of Cyclizing Agent: While triethyl orthoformate is a common choice, other dehydrating agents can be used, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5][6] The optimal reagent may vary depending on the specific substrate and desired reaction conditions. POCl₃ is a strong dehydrating agent and can sometimes lead to harsher reaction conditions and potential side reactions with the pyridine ring.

  • Incomplete Reaction: The reaction with triethyl orthoformate can be slow. Ensure the reaction is refluxed for an adequate amount of time (12-18 hours or more). Monitoring by TLC is essential.

  • Formation of Diacylhydrazine Intermediate: A common side product is the diacylhydrazine, formed by the reaction of two molecules of the hydrazide. This can be minimized by using a large excess of the cyclizing agent (like triethyl orthoformate) and ensuring anhydrous conditions.

  • Purification: The crude product often requires careful purification. Column chromatography is generally effective in separating the desired oxadiazole from unreacted hydrazide and by-products.

Troubleshooting Logic for Low Yield in Oxadiazole Synthesis:

Troubleshooting Logic Start Low Yield of This compound Problem1 Incomplete Reaction? Start->Problem1 Problem2 By-product Formation? Start->Problem2 Problem3 Purification Issues? Start->Problem3 Solution1a Increase Reaction Time Problem1->Solution1a Solution1b Increase Reaction Temperature Problem1->Solution1b Solution2a Use Anhydrous Conditions Problem2->Solution2a Solution2b Optimize Cyclizing Agent Problem2->Solution2b Solution3a Optimize Chromatography Conditions Problem3->Solution3a Solution3b Consider Recrystallization Problem3->Solution3b

Caption: Troubleshooting logic for low oxadiazole yield.

Part 3: Frequently Asked Questions (FAQs)

Q1: Are there alternative methods for the synthesis of 1,3,4-oxadiazoles?

A1: Yes, several other methods exist for the synthesis of 1,3,4-oxadiazoles. One common alternative is the oxidative cyclization of acylhydrazones.[7] This involves the reaction of a hydrazide with an aldehyde to form a hydrazone, which is then cyclized in the presence of an oxidizing agent.

Q2: What is the role of the bromine atom in the final product?

A2: The bromine atom on the pyridine ring serves as a versatile synthetic handle. It can be used in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce a wide range of substituents at that position, allowing for the synthesis of a diverse library of compounds for biological screening.[8]

Q3: How can I confirm the formation of the 1,3,4-oxadiazole ring?

A3: The formation of the oxadiazole ring can be confirmed using various spectroscopic techniques. In ¹H NMR, you would expect to see the disappearance of the -NHNH₂ protons of the hydrazide. In ¹³C NMR, the appearance of the two distinct signals for the carbons of the oxadiazole ring is a key indicator.[9] IR spectroscopy is also useful, as you will see the disappearance of the N-H stretching bands of the hydrazide and the appearance of characteristic C=N and C-O-C stretching frequencies of the oxadiazole ring.[9] Mass spectrometry will show the expected molecular ion peak for the final product.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety procedures should be followed at all times. Thionyl chloride and bromine are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine hydrate is also toxic and a suspected carcinogen, so it should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

Technical Support Center: Characterization of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges associated with the synthesis, purification, and analytical characterization of this heterocyclic compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues encountered during experimental workflows in a direct question-and-answer format.

Question 1: My final product is a discolored oil or a sticky solid that is difficult to handle and purify. What is causing this and how can I obtain a pure, crystalline solid?

Answer: This is a common issue often stemming from residual solvents, unreacted starting materials, or hygroscopic tendencies of the pyridine moiety. Pyridine and its derivatives are known to be hygroscopic and can absorb atmospheric moisture, leading to an oily appearance.[1] Discoloration may also arise from degradation products or persistent impurities from the synthesis.[1]

Troubleshooting Protocol:

  • Initial Work-up Check: Ensure the reaction mixture was properly neutralized and washed during the work-up. For instance, if using dehydrating agents like phosphorus oxychloride (POCl₃) for the oxadiazole ring formation, it's crucial to quench the reaction by pouring it onto crushed ice and neutralizing with a base like sodium bicarbonate solution.[2]

  • Azeotropic Removal of Water: If water contamination is suspected, dissolve the crude product in a suitable solvent like toluene and evaporate the solvent under reduced pressure. This can help remove water as an azeotrope.

  • Recrystallization: This is the most effective method for purification.

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, dichloromethane, and mixtures thereof). An ideal solvent will dissolve the compound when hot but result in low solubility when cold. Methanol and ethanol are often effective for recrystallizing 1,3,4-oxadiazole derivatives.[2]

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. Use a solvent system determined by Thin Layer Chromatography (TLC) analysis, gradually increasing polarity (e.g., starting with hexanes and slowly increasing the percentage of ethyl acetate).

Question 2: The ¹H NMR spectrum of my purified product is complex, showing broad peaks or more signals than expected for the pyridine ring. How can I interpret this?

Answer: Poor resolution or unexpected complexity in the NMR spectrum of pyridine derivatives can arise from several factors: residual acidic or basic impurities, hygroscopic water, or solvent effects. The electronic environment of the pyridine ring is significantly influenced by the electron-withdrawing bromo and oxadiazole substituents, leading to distinct chemical shifts.

Troubleshooting & Interpretation Steps:

  • Ensure Sample Anhydrous: Traces of water can broaden exchangeable proton signals (if any) and affect the chemical shifts of nearby protons. Ensure your sample and the NMR solvent (e.g., DMSO-d₆ or CDCl₃) are dry. Pyridine compounds are known to be hygroscopic.[1]

  • D₂O Exchange: To identify any exchangeable protons (e.g., from an acidic impurity or water), add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or diminish.

  • Check for Impurities: Compare the spectrum to the known spectra of your starting materials (e.g., 5-bromonicotinohydrazide). Incomplete cyclization is a common issue in oxadiazole synthesis.[3][4]

  • Expected Signal Pattern: For this compound, you should expect three distinct signals for the pyridine ring protons and one for the oxadiazole proton.

    • The proton on the oxadiazole ring typically appears as a singlet at a downfield region (δ ~8.5-9.5 ppm).

    • The pyridine protons will appear as multiplets or doublets of doublets in the aromatic region (δ ~7.5-9.0 ppm). The exact splitting pattern depends on the coupling constants between H-2, H-4, and H-6.

Question 3: My mass spectrum does not show a clear molecular ion peak, or the isotopic pattern is incorrect.

Answer: The most critical feature in the mass spectrum of this compound is the bromine isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, you must look for two peaks of almost equal intensity: the molecular ion peak ([M]⁺) and the [M+2]⁺ peak.

Troubleshooting & Verification Workflow:

Caption: Decision tree for verifying the bromine isotopic pattern in MS.

Corrective Actions:

  • Change Ionization Method: If using Electrospray Ionization (ESI) yields poor results, try a different technique like Chemical Ionization (CI) or Electron Impact (EI), if available. The pyridine nitrogen can be protonated, so positive ion mode ESI ([M+H]⁺) should be effective.

  • Look for Key Fragments: If the molecular ion is unstable, look for characteristic fragments. A common fragmentation is the loss of the benzyl cyanide cation fragment or the tropylium ion in related structures.[5] The pyridine and oxadiazole rings are relatively stable.

  • Re-purify Sample: If no bromine pattern is observed anywhere, it strongly suggests the sample is impure and the desired compound is not present or is a minor component. Re-purification is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics for pure this compound?

A1: The following table summarizes the key analytical data expected for the successful characterization of the title compound, based on data from similar structures.[5][6][7][8]

Analytical Technique Expected Characteristics
¹H NMR (DMSO-d₆)Oxadiazole Proton: Singlet, ~δ 9.3-9.5 ppm. Pyridine Protons: Three signals in the aromatic region (δ 8.0-9.2 ppm) showing coupling (doublets, triplets, or multiplets).
¹³C NMR (DMSO-d₆)Oxadiazole Carbons: Two signals, typically δ 160-165 ppm. Pyridine Carbons: Signals in the aromatic region, with the carbon attached to bromine (C-Br) being less intense and further upfield (~δ 118-125 ppm).
FT-IR (KBr, cm⁻¹)C=N stretch (oxadiazole): ~1640-1660 cm⁻¹. C-O-C stretch (oxadiazole): ~1040-1050 cm⁻¹. Aromatic C=C stretch: ~1540-1590 cm⁻¹.
Mass Spec (MS) Molecular Ion: A pair of peaks of ~1:1 intensity at m/z 226 ([M]⁺ for ⁷⁹Br) and 228 ([M+2]⁺ for ⁸¹Br). In ESI+, look for m/z 227 and 229 ([M+H]⁺).
Melting Point (°C) A sharp, defined melting point is indicative of high purity. Impurities will cause melting over a broad range at a lower temperature.

Q2: What is the best way to store this compound?

A2: Due to the hygroscopic nature of the pyridine ring, the compound should be stored in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[1] To prevent potential photodegradation, storing it in an amber vial or a dark place is also recommended. Storage at room temperature is generally acceptable.

Q3: What are the primary safety considerations when handling this compound and its precursors?

A3: Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Synthesis Reagents: Many reagents used in the synthesis of 1,3,4-oxadiazoles, such as phosphorus oxychloride (POCl₃) and thionyl chloride, are highly corrosive and react violently with water.[2] These must be handled with extreme caution in a fume hood.

General Workflow for Synthesis & Characterization

The following diagram outlines a typical experimental path from synthesis to final characterization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., 5-bromonicotinohydrazide) Reaction Cyclization Reaction (e.g., with triethyl orthoformate) Start->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Product Purify->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR FT-IR Pure->IR MP Melting Point Pure->MP

Caption: Standard workflow for synthesis, purification, and characterization.

References

Technical Support Center: Optimizing Pyridine-Oxadiazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of pyridine-substituted 1,3,4-oxadiazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.

Mechanistic Overview: The Cyclodehydration Pathway

The most prevalent and robust method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This precursor is typically formed by the reaction of an acid hydrazide (e.g., isonicotinohydrazide) with an acylating agent like a carboxylic acid or acid chloride. The subsequent ring-closure is the critical, often challenging, step that requires the removal of a water molecule, facilitated by heat or a chemical dehydrating agent.[1][2][3]

Below is a generalized workflow for this transformation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Purification Py_Hydrazide Pyridine Acid Hydrazide Diacylhydrazine 1,2-Diacylhydrazine Intermediate Py_Hydrazide->Diacylhydrazine Acylation R_COOH Carboxylic Acid / Acid Chloride R_COOH->Diacylhydrazine Product 2-R-5-Pyridyl- 1,3,4-Oxadiazole Diacylhydrazine->Product Ring Closure Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, TsCl) + Heat Dehydrating_Agent->Product Purification Work-up & Purification (Crystallization/Chromatography) Product->Purification G Start Low or No Product Yield (Diacylhydrazine Recovered) Cause1 Cause: Insufficient Dehydration Strength Start->Cause1 Cause2 Cause: Inadequate Temperature / Time Start->Cause2 Cause3 Cause: Substrate Decomposition Start->Cause3 Solution1 Solution: Use Stronger Dehydrating Agent (POCl₃, PPA, TsCl) Cause1->Solution1 Solution2 Solution: Increase Temperature (Reflux) or Extend Time Cause2->Solution2 Solution3 Solution: Consider Microwave Synthesis Cause2->Solution3 Alternative Solution4 Solution: Lower Temperature & Use Milder Reagent (e.g., Burgess) Cause3->Solution4

References

overcoming solubility issues with 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the handling and application of this compound, with a primary focus on its inherent low aqueous solubility.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, combining a bromopyridine moiety with a 1,3,4-oxadiazole ring, makes it a valuable scaffold for developing novel therapeutic agents. However, the aromatic and heteroaromatic nature of this molecule contributes to its low solubility in aqueous media, a common hurdle in experimental assays and preclinical development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the successful use of this compound in your research.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.

Scenario 1: The compound is not dissolving in my aqueous buffer for an in vitro assay.

Problem: You are attempting to prepare a stock solution or a working solution of this compound in a standard phosphate-buffered saline (PBS) or other aqueous buffer, but it remains as a precipitate or a cloudy suspension.

Root Cause Analysis: The combination of the lipophilic bromopyridine and the rigid, aromatic 1,3,4-oxadiazole ring results in a molecule with low affinity for water.[1] Aryl-substituted oxadiazoles, in particular, are known to have significantly reduced aqueous solubility compared to their alkyl-substituted counterparts.[1]

Solution Workflow:

Caption: Workflow for solubilizing the compound for in vitro assays.

Step-by-Step Protocol: Preparing a Stock Solution

  • Solvent Selection: Begin by dissolving this compound in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power. Other options include N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Stock Concentration: Aim for a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent in your final assay medium.

  • Aiding Dissolution: If the compound dissolves slowly, gentle warming (to 37-50°C) or sonication can be applied. Ensure the vial is tightly capped to prevent solvent evaporation.

  • Serial Dilution: Perform serial dilutions of the organic stock solution into your aqueous buffer to reach the desired final concentration. It is crucial to add the stock solution to the buffer with vigorous mixing (vortexing) to prevent precipitation.

  • Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your assay medium and include a vehicle control (buffer with the same percentage of the organic solvent) in your experiments to account for any solvent-induced effects.

Scenario 2: The compound precipitates out of solution during an experiment.

Problem: You have successfully prepared a solution, but over time, or upon a change in conditions (e.g., temperature shift, addition of other reagents), the compound crashes out of solution.

Root Cause Analysis: The solution is likely supersaturated. The initial dissolution may have been kinetically favored, but the system is not at thermodynamic equilibrium. Changes in temperature, pH, or the introduction of nucleation sites can trigger precipitation.

Solution Strategies:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, a slight increase in the co-solvent concentration can help maintain solubility.

  • pH Adjustment: The pyridine nitrogen in the molecule is basic and can be protonated. Lowering the pH of the medium will increase the proportion of the more soluble protonated form.[2] However, the impact of pH on your experimental system must be carefully considered.

  • Use of Solubilizing Excipients: For more complex formulations, especially for in vivo studies, the use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween® 80, Cremophor® EL) can be explored. These agents form complexes with the drug, enhancing its apparent solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which organic solvents is this compound soluble?

This compound is expected to be soluble in polar aprotic solvents such as DMSO, DMF, and NMP. It may also have some solubility in other organic solvents like acetone, ethyl acetate, and dichloromethane, although likely to a lesser extent than in DMSO or DMF.

Q3: Can I increase the solubility by adjusting the pH?

Yes, this is a viable strategy. The pyridine ring contains a basic nitrogen atom that can be protonated at acidic pH. The resulting salt form of the molecule will be more water-soluble than the neutral form.[2] Therefore, decreasing the pH of your aqueous solution should enhance the solubility of this compound. It is important to determine the pKa of the compound or a close analog to understand the pH range over which this effect will be most pronounced. The solubility of a basic drug increases as the pH drops below its pKa.[2]

Q4: How should I store the compound?

The compound should be stored as a solid in a cool, dry place, protected from light. If you have prepared a stock solution in an organic solvent like DMSO, it is recommended to store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q5: How can I determine the solubility of this compound in my specific buffer?

The shake-flask method is a standard technique for determining thermodynamic solubility.[4]

Protocol: Shake-Flask Method for Solubility Determination

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of your buffer in a sealed vial.

  • Equilibrate: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantify Concentration: Analyze the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[2][5] This concentration represents the thermodynamic solubility.

Q6: Are there any high-throughput methods to assess solubility?

Yes, several high-throughput screening (HTS) methods are available for assessing kinetic solubility. These methods are often based on nephelometry or turbidimetry, which measure the scattering of light by precipitated particles.[5] In these assays, a concentrated DMSO stock of the compound is added to an aqueous buffer in a microplate format, and the formation of a precipitate is monitored. While these methods provide a rapid assessment, they measure kinetic solubility, which may differ from the thermodynamic solubility obtained by the shake-flask method.[2]

Data Summary

Parameter Predicted/Expected Value Rationale/Reference
Aqueous Solubility Very LowCombination of lipophilic bromopyridine and aromatic 1,3,4-oxadiazole moieties.[1]
Organic Solvent Solubility GoodExpected to be soluble in polar aprotic solvents like DMSO, DMF, and NMP.
pH-Dependent Solubility YesThe basic pyridine nitrogen can be protonated at acidic pH, increasing solubility.[2]

References

troubleshooting unexpected side reactions in oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxadiazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for oxadiazole synthesis. This guide is designed to provide in-depth troubleshooting for unexpected side reactions and common challenges encountered during the synthesis of 1,2,4- and 1,3,4-oxadiazole scaffolds. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations that suggest a reaction has deviated from the desired pathway.

Q1: My reaction has stalled. TLC and LC-MS analysis shows primarily unreacted starting materials and only trace amounts of the desired oxadiazole. What's the likely cause?

A1: This is a classic case of incomplete or failed cyclodehydration, which is often the most challenging step. For the common synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines or N-acylhydrazones, the final ring-closing step requires the removal of a water molecule.[1][2] Similarly, for 1,2,4-oxadiazoles derived from O-acyl amidoximes, the cyclization can be inefficient.[3]

  • Probable Cause 1: Ineffective Dehydrating Agent. The choice of dehydrating agent is critical and substrate-dependent. A reagent that works well for one set of precursors may be ineffective for another.[1] Common reagents like POCl₃, SOCl₂, and polyphosphoric acid (PPA) can be harsh and may not be suitable for sensitive functional groups.[4][5]

  • Probable Cause 2: Insufficient Reaction Temperature. Many cyclodehydration reactions require significant thermal energy to overcome the activation barrier. Refluxing in high-boiling solvents like toluene or xylene is often necessary for thermal cyclizations.[3]

  • Probable Cause 3: Presence of Moisture. Dehydrating agents are, by nature, highly sensitive to water. Any moisture in your glassware or solvents will quench the reagent, halting the reaction.[1] Always use anhydrous solvents and oven-dried glassware under an inert atmosphere.

Q2: I'm observing a significant byproduct with a mass double that of my acylhydrazide starting material. What is this and how do I prevent it?

A2: You are likely observing the formation of an N,N'-linked dimer or a related oligomeric species. This occurs when an intermolecular reaction competes with the desired intramolecular cyclization. Under certain conditions, especially with lithiated 1,3,4-oxadiazoles, dimerization followed by ring-opening can lead to N-benzoylated hydrazone byproducts.[6]

  • Mechanism: Instead of the nucleophilic nitrogen of a hydrazone attacking its own electrophilic carbon to close the ring, it attacks another molecule of an activated intermediate in solution. This is often favored at high concentrations.

  • Prevention: The key is to favor the intramolecular pathway. This can be achieved by applying the principle of high dilution, where the concentration of the reactive intermediate is kept low to minimize intermolecular collisions. Slowly adding a key reagent (e.g., the activating agent) over a prolonged period can also help maintain a low steady-state concentration of the reactive species.

Q3: My spectral data (NMR, MS) suggests I've formed an isomer of my target oxadiazole, possibly a triazole or a different oxadiazole regioisomer. How can I confirm this and why did it happen?

A3: Isomeric byproduct formation is a common and often mechanistically insightful problem.

  • 1,3,4-Oxadiazole vs. 1,2,4-Triazole: When synthesizing 1,3,4-oxadiazoles from precursors like acylhydrazides, a competing pathway can lead to 1,2,4-triazoles, especially if an external nitrogen source is available or if the reagents can facilitate nitrogen insertion. For example, treating a 4-(hydrazinecarbonyl)phenylboronic acid pinacol ester with an S-ethylated thioamide can unexpectedly yield a 1,3,4-oxadiazole as a byproduct during a planned triazole synthesis, highlighting the fine balance between these pathways.[7]

  • 1,2,4-Oxadiazole Rearrangements: 3,5-disubstituted 1,2,4-oxadiazoles can undergo a thermal or acid-catalyzed rearrangement known as the Boulton-Katritzky Rearrangement to form other more stable heterocycles.[3][8] Additionally, under photochemical conditions, some 1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[3][8]

  • Confirmation: Differentiating these isomers requires careful spectroscopic analysis.

    • ¹³C NMR: The chemical shifts of the ring carbons are distinct. For example, in 1,3,4-oxadiazoles, the two carbons are chemically equivalent if symmetrically substituted and will show a single signal, whereas in 1,2,4-triazoles or asymmetrically substituted oxadiazoles, distinct signals will be observed.

    • HMBC/HSQC: 2D NMR experiments can reveal key correlations. For instance, in a 1,3,4-oxadiazole, a proton on a substituent at C2 should show a long-range correlation to the C5 carbon, which can help establish the connectivity.

    • X-ray Crystallography: This is the definitive method for structure elucidation if a suitable crystal can be obtained.

Q4: My reaction of an acylhydrazone using an oxidizing agent (e.g., I₂, DDQ, CAN) is producing a complex mixture and turning dark, with low yield of the 1,3,4-oxadiazole. What is the issue?

A4: Oxidative cyclization is a powerful method, but it can be prone to over-oxidation or side reactions if not properly controlled.[5]

  • Probable Cause 1: Oxidant is too harsh. Strong oxidizing agents can lead to decomposition of the starting material or the desired product, resulting in tar formation.[9] The choice of oxidant should be tailored to the substrate's electronic properties.

  • Probable Cause 2: Unstable Intermediate. The mechanism involves the formation of a reactive intermediate that cyclizes. If this intermediate is unstable under the reaction conditions, it can decompose or polymerize.

  • Troubleshooting: Screen a panel of milder oxidizing agents. Iodine (I₂) in the presence of a base like K₂CO₃ is often a robust and scalable option.[10][11] Other systems like Fe(III)/TEMPO with O₂ or electrochemical methods offer milder alternatives.[10][12] Monitoring the reaction closely by TLC and stopping it as soon as the starting material is consumed can prevent product degradation.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Incomplete Cyclodehydration in 1,3,4-Oxadiazole Synthesis

This is the most frequent failure mode when synthesizing 1,3,4-oxadiazoles from diacylhydrazine intermediates. The reaction stalls at the diacylhydrazine stage, failing to eliminate water to form the aromatic ring.

cluster_diagnosis Diagnosis cluster_solution Solutions start Low Yield: Starting Material (Diacylhydrazine) Remains reagent Q1: Is the dehydrating agent appropriate? start->reagent temp Q2: Is the temperature high enough? reagent->temp If yes screen_reagents Screen a panel of dehydrating agents (See Table 1) reagent->screen_reagents If no/unsure moisture Q3: Is the reaction fully anhydrous? temp->moisture If yes increase_temp Increase temperature or switch to a higher boiling solvent (e.g., Toluene, Xylene) temp->increase_temp If no dry_system Oven-dry glassware, use anhydrous solvents, run under N2/Ar atmosphere moisture->dry_system If no

Caption: Troubleshooting workflow for incomplete cyclodehydration.

If you suspect your choice of dehydrating agent is suboptimal, a screening experiment is the most logical next step.

  • Setup: Arrange three to four small-scale reactions (e.g., 50 mg of diacylhydrazine) in parallel in oven-dried vials equipped with stir bars and septa for an inert atmosphere.

  • Solvent: Use a common anhydrous solvent for all reactions, such as toluene or dioxane.

  • Reagent Addition: Add a different dehydrating agent to each vial. Ensure you are using appropriate equivalents and conditions for each (see Table 1).

  • Monitoring: Stir the reactions at a set temperature (e.g., 80 °C or reflux) and monitor progress by TLC or LC-MS at regular intervals (e.g., 1 hr, 4 hr, 12 hr).

  • Analysis: Compare the conversion rates and byproduct profiles to identify the most effective and cleanest reagent for your specific substrate.

Dehydrating AgentTypical ConditionsProsCons & Common Side Reactions
POCl₃ (Phosphorus Oxychloride)Reflux, neat or in toluenePowerful, effective for many substrates[13]Very harsh, can cause charring, incompatible with acid-sensitive groups.
SOCl₂ (Thionyl Chloride)Reflux, neat or in DCM/TolueneStrong, readily available[5]Harsh, generates HCl and SO₂, can cause chlorination side reactions.
PPA (Polyphosphoric Acid)120-160 °C, neatStrong, acts as both solvent and catalystHigh temperatures required, difficult workup, can cause decomposition.[4]
Burgess Reagent Reflux in THF/DioxaneMild, neutral conditionsExpensive, can be sensitive to moisture.[5]
PPh₃/I₂ or PPh₃/CBr₄ Reflux in ACN/DioxaneMild conditionsStoichiometric phosphine oxide byproduct can complicate purification.[10]
TCCA (Trichloroisocyanuric acid)Ambient temperatureVery mild, oxidant and dehydrating agent[4]Stoichiometric byproducts, may not work for all substrates.
Issue 2: Formation of Isomeric Byproducts (1,2,4-Oxadiazole vs. 1,3,4-Thiadiazole)

When starting from precursors like thiosemicarbazides, a common issue is the competitive formation of the 1,3,4-thiadiazole ring instead of the desired 1,3,4-oxadiazole. The outcome is highly dependent on the cyclization reagent and conditions, which control whether oxygen or sulfur acts as the key nucleophile in the ring-closing step.[14]

cluster_oxadiazole Oxadiazole Pathway cluster_thiadiazole Thiadiazole Pathway start Acylthiosemicarbazide Intermediate o_attack O-Attack (Favored by EDCI, HgO, I₂) start->o_attack s_attack S-Attack (Favored by H₂SO₄, PPA, P₄S₁₀) start->s_attack oxadiazole 2-Amino-1,3,4-Oxadiazole (Desired Product) o_attack->oxadiazole thiadiazole 2-Amino-1,3,4-Thiadiazole (Side Product) s_attack->thiadiazole

Caption: Competing pathways in the cyclization of acylthiosemicarbazides.

This protocol is designed to favor O-cyclization by using an oxidant that promotes C-O bond formation.

  • Precursor Synthesis: Prepare the required N-acylthiosemicarbazide from the corresponding acyl hydrazide and an isothiocyanate.

  • Reaction Setup: Dissolve the N-acylthiosemicarbazide (1 equivalent) in ethanol.

  • Reagent Addition: Add a solution of iodine (I₂, ~1.1 equivalents) in ethanol dropwise to the stirring mixture at room temperature. The addition of a base like sodium hydroxide is often required to facilitate the reaction.[11]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. The product often precipitates and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure 2-amino-1,3,4-oxadiazole.

Justification (E-E-A-T): This method leverages the high affinity of iodine for sulfur. The proposed mechanism involves the oxidation of the sulfur atom, which makes the thiocarbonyl carbon more electrophilic. The neighboring amide oxygen then acts as a potent nucleophile, attacking this carbon to initiate cyclization and subsequent elimination to form the stable aromatic oxadiazole ring, outcompeting the sulfur nucleophile. Using reagents like EDCI can also promote selective O-cyclization.[15]

Part 3: Purification and Analytical Characterization

Q5: What are the best general practices for purifying oxadiazoles and removing common byproducts?

A5: Oxadiazoles are generally stable, neutral, and moderately polar compounds, which lends them well to standard purification techniques.

  • Crystallization: This is the most effective method for obtaining high-purity material if the product is a solid. Common solvent systems include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Column Chromatography: Silica gel chromatography is highly effective. A typical starting eluent system would be 10-20% ethyl acetate in hexanes, gradually increasing the polarity. Unreacted polar starting materials like hydrazides will remain on the baseline, while less polar byproducts will elute first.

  • Acid/Base Wash: If you have acidic or basic impurities, an aqueous wash during workup can be very effective. For example, washing the organic layer with a dilute NaHCO₃ solution will remove acidic byproducts, while a dilute HCl wash will remove basic impurities.

Q6: What are the key spectroscopic signatures to confirm the formation of a 2,5-disubstituted 1,3,4-oxadiazole?

A6:

  • ¹³C NMR: The most telling feature is the signal for the C2 and C5 carbons of the oxadiazole ring. These typically appear far downfield, often in the range of 155-165 ppm , due to the influence of the adjacent heteroatoms.

  • ¹H NMR: The key is the disappearance of signals from the starting materials, specifically the broad N-H protons of the hydrazide or diacylhydrazine precursor, which are typically found between δ 8-11 ppm.

  • IR Spectroscopy: Look for the disappearance of the N-H stretch (around 3200-3300 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹) from the hydrazide precursor. The formation of the oxadiazole ring is characterized by C=N stretching vibrations around 1640-1680 cm⁻¹ and C-O-C stretching in the 1020-1250 cm⁻¹ region.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and ensure the molecular formula matches the desired product and not an isomer or byproduct.

References

Technical Support Center: Enhancing the Stability of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. Our approach is rooted in mechanistic understanding and field-proven methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant degradation of my this compound stock solution over a short period. What are the primary chemical culprits?

A1: The molecular architecture of your compound contains two key heterocyclic rings: a pyridine ring and a 1,3,4-oxadiazole ring. Each has specific vulnerabilities that are likely contributing to the observed instability.

  • Hydrolysis of the 1,3,4-Oxadiazole Ring: This is one of the most common degradation pathways for this class of compounds. The oxadiazole ring is susceptible to attack by water, a reaction that can be catalyzed by both acids and bases.[1][2] This process involves the cleavage of the ring to form an acylhydrazide derivative, rendering the parent compound inactive.[1][2] Studies on similar oxadiazole-containing molecules have shown that stability is highly pH-dependent, with maximal stability often found in a slightly acidic pH range (e.g., 3-5).[3] Extreme pH values, both low and high, significantly accelerate the rate of this ring-opening hydrolysis.[3]

  • Photodegradation of the Pyridine Moiety: Pyridine and its derivatives are known to be sensitive to ultraviolet (UV) light.[4][5][6] Exposure to light, especially high-energy UV radiation from ambient laboratory lighting or sunlight, can induce photochemical reactions. These reactions can lead to complex degradation pathways, altering the structure and properties of the compound.

  • Oxidation: While often a slower process, oxidation can occur, particularly if the solution is exposed to air for extended periods or if reactive oxygen species are present. The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[7]

The following diagram illustrates the primary degradation pathways to consider.

Compound This compound Water Water (H₂O) (Acid/Base Catalyzed) Light Light (UV Radiation) Oxygen Oxygen (O₂) Hydrolysis Hydrolysis (Oxadiazole Ring Opening) Water->Hydrolysis Leads to Photodegradation Photodegradation (Pyridine Ring Alteration) Light->Photodegradation Leads to Oxidation Oxidation (Pyridine N-oxide formation) Oxygen->Oxidation Leads to

Caption: Primary degradation pathways for the target compound.

Q2: How can I definitively identify the cause of degradation and characterize the resulting impurities in my experiment?

A2: A systematic approach using a Forced Degradation Study (also known as stress testing) is the industry-standard method.[8][9][10] This involves subjecting your compound to a range of harsh conditions to intentionally induce degradation. By analyzing the samples from each condition, you can identify the primary degradation pathways and develop methods to monitor them.[11][12]

The primary analytical tool for this is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS).[13][14] HPLC allows you to separate the parent compound from its degradation products, while MS helps in identifying the structures of these new impurities.[14][15]

This protocol will help you pinpoint the vulnerabilities of your compound.

Objective: To determine if the degradation is primarily caused by hydrolysis (acid/base), oxidation, or photolysis.

Materials:

  • This compound

  • Your primary solvent (e.g., DMSO, Acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC or UPLC system with UV and/or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen organic solvent.

  • Set Up Stress Conditions: Label five amber HPLC vials and one clear HPLC vial.

    • Control: Add 100 µL of stock solution + 900 µL of your solvent/water mixture.

    • Acid Hydrolysis: Add 100 µL of stock solution + 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Add 100 µL of stock solution + 900 µL of 0.1 M NaOH.

    • Oxidation: Add 100 µL of stock solution + 900 µL of 3% H₂O₂.

    • Thermal Stress: (Use amber vial) Add 100 µL of stock solution + 900 µL of solvent/water. Place in an oven at 60°C.

    • Photolytic Stress: (Use clear vial) Add 100 µL of stock solution + 900 µL of solvent/water. Place in a photostability chamber or expose to direct laboratory light.

  • Incubation: Store all vials (except the thermal sample) at room temperature for 24-48 hours. Store the thermal sample at 60°C for the same duration.

  • Analysis:

    • After incubation, neutralize the acidic and basic samples if necessary.

    • Analyze all samples by HPLC-UV. Compare the chromatograms.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).

  • Interpretation:

Stress ConditionObserved OutcomeLikely Cause of Instability
Acid Hydrolysis Significant degradationSusceptible to acid-catalyzed hydrolysis.
Base Hydrolysis Significant degradationSusceptible to base-catalyzed hydrolysis.
Oxidation Significant degradationSusceptible to oxidation.
Photolytic Stress Significant degradation compared to controlSusceptible to photodegradation.
Thermal Stress Degradation beyond controlThermally labile.

This structured experiment provides clear, actionable data on how to best protect your compound.

Q3: Based on potential degradation pathways, what are the best practices for preparing and storing solutions of this compound?

A3: Based on the likely instabilities, a multi-faceted approach to solution preparation and storage is required. The following workflow provides a decision-making process for optimizing stability.

Caption: Workflow for preparing and storing stable solutions.

Detailed Recommendations:

  • Solvent Selection:

    • Prioritize Anhydrous Aprotic Solvents: Solvents like DMSO, DMF, and dry acetonitrile are preferable because they minimize the risk of hydrolysis.[3] Water is a reactant in the primary degradation pathway.

    • Avoid Protic Solvents: If possible, avoid alcohols (methanol, ethanol) and water as primary solvents for long-term storage, as their available protons can participate in degradation reactions.

  • pH Control:

    • Buffer Aqueous Solutions: If you must use an aqueous medium, buffer the solution to a slightly acidic pH, ideally between 4 and 6. This minimizes both acid and base-catalyzed hydrolysis of the oxadiazole ring.[3][16] A citrate or acetate buffer is a good starting point.

  • Light Protection:

    • Use Amber Vials: Always store solutions in amber glass vials or tubes to protect the compound from UV and visible light, thereby preventing photodegradation.[12]

    • Work in Dim Light: When handling the compound, especially for extended periods, minimize exposure to direct, bright laboratory light.

  • Temperature Control:

    • Store Frozen: For long-term storage, aliquoting the solution and freezing at -20°C or -80°C is highly recommended. This dramatically slows the rate of all chemical degradation reactions. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

  • Atmosphere Control:

    • Use Inert Gas: To prevent oxidation, especially for very long-term storage or if the compound proves to be oxygen-sensitive in your forced degradation study, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Consider Antioxidants: For working solutions used over a day, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E could be tested, though this may interfere with some biological assays.[17][18][19]

By implementing these environmental controls, you create a robust system that protects the chemical integrity of this compound, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Method Refinement for Biological Assays Involving Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel small molecules, using the heterocyclic compound 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine as a representative example. Given that this is a research compound with limited public data, this document provides a foundational framework for its systematic evaluation and troubleshooting in common biological assays. Our goal is to equip you with the principles of method refinement to ensure the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with a new, uncharacterized small molecule.

Q1: What is the first thing I should do before using this compound in my assay?

A1: Before any experimental use, you must establish its fundamental physicochemical properties. The most critical first step is to determine its solubility.[1][2][3] A compound's behavior in an assay is meaningless if it is not fully dissolved. Begin by testing solubility in a common, potent organic solvent like Dimethyl Sulfoxide (DMSO) and then assess its kinetic solubility in your specific aqueous assay buffer.[2][4]

Q2: How do I prepare a stock solution of this compound?

A2: A high-concentration stock solution, typically in 100% DMSO, is standard practice.[1][4][5] This minimizes the volume of solvent added to your assay, reducing the risk of solvent-induced artifacts or cytotoxicity.[4][6] Always use a calibrated analytical balance to weigh the powder and dissolve it in high-purity, anhydrous DMSO.[4] Gentle vortexing, sonication, or brief warming to 37°C can aid dissolution.[4] Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][7]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: This is cell-line dependent and must be determined empirically. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some are sensitive to concentrations as low as 0.1%.[4][6] Always run a vehicle control experiment where cells are treated with the same final concentration of DMSO that will be used to deliver your compound. This allows you to distinguish the effect of the compound from the effect of the solvent.[4][7]

Q4: I see a biological effect in my primary screen. What's the next step?

A4: A primary "hit" requires rigorous validation. The immediate next step is to re-confirm the activity with a freshly prepared sample of the compound. If the activity is confirmed, you must perform an orthogonal assay .[8][9][10][11] This is an assay that measures the same biological endpoint but uses a different detection technology or principle.[9][12] This crucial step helps eliminate false positives that arise from compound interference with the primary assay format (e.g., autofluorescence).[10][13][14]

Part 2: Troubleshooting Guides

This section provides in-depth, Q&A-formatted guides to address specific experimental challenges.

Guide 1: Compound Precipitation

Issue: My compound is precipitating in the cell culture medium.

Q: I added my DMSO stock to the aqueous media, and it immediately turned cloudy. Why?

A: This is a classic case of "solvent shock" or "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it has poor solubility.[15] The final concentration of your compound likely exceeds its maximum kinetic solubility in the media.

Recommended Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the working concentration of the compound.[15]

  • Perform Stepwise Dilutions: Avoid a large, single dilution. Instead, perform a serial dilution of the stock solution. A good practice is to first make an intermediate dilution in a solvent mixture with a higher organic content (e.g., 50% DMSO in media) before the final dilution into the assay media.[7][15]

  • Optimize the Addition Process: Add the compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[15] This ensures rapid and uniform mixing, preventing localized high concentrations that initiate precipitation.

  • Increase Final DMSO Concentration (with caution): If your cells can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always validate the new DMSO concentration with a vehicle control.[6]

Q: The media looked clear initially, but I see crystalline precipitates in the wells after incubation overnight. What is happening?

A: This indicates that your compound has low thermodynamic solubility. While it may have been kinetically soluble for a short period, it is precipitating over time as it reaches its more stable, lower thermodynamic solubility limit.[2] Other factors could also be at play:

  • Temperature Shifts: Moving plates from a warm incubator to a cooler microscope stage can decrease solubility.

  • pH Changes: Cellular metabolism can acidify the media, which may affect the solubility of a pH-sensitive compound.[15]

  • Evaporation: In long-term experiments, media evaporation can increase the compound's effective concentration beyond its solubility limit.[15][16]

Recommended Solutions:

  • Prepare Fresh Solutions: Prepare working solutions immediately before each experiment and avoid storing them.

  • Filter Before Use: If you must prepare solutions in advance, filter them through a 0.22 µm syringe filter before adding them to cells to remove any microscopic precipitate.

  • Use Serum (If Applicable): Proteins in fetal bovine serum (FBS) can sometimes help solubilize and stabilize small molecules.[15] If you are using serum-free media, consider if your experiment can tolerate a low percentage of serum.

  • Control Evaporation: Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[15]

Guide 2: Inconsistent or Non-Reproducible Assay Results

Issue: I'm getting variable IC50 values or inconsistent hit rates between experiments.

Q: Why is the dose-response curve for my compound unusually steep?

A: A steep dose-response curve (Hill slope > 1.5) can be an indicator of an artifact.[17] While cooperative binding can cause steep curves, it is more often associated with non-specific mechanisms, such as:

  • Compound Aggregation: At a critical concentration, some compounds form colloidal aggregates that can sequester and non-specifically inhibit proteins. This is a common cause of false positives in HTS.[17][18][19]

  • Stoichiometric Inhibition: If the inhibitor is very potent (low Kd) and the enzyme concentration is high, the IC50 can become dependent on the enzyme concentration rather than the binding affinity, leading to a sharp dose-response.[17]

Recommended Actions:

  • Test for Aggregation: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's apparent potency is significantly reduced, it is likely acting via an aggregation-based mechanism.

  • Vary Enzyme Concentration: If you are running a biochemical assay, perform the IC50 determination at several different enzyme concentrations. A true competitive inhibitor's IC50 should not change, whereas a stoichiometric inhibitor's IC50 will increase linearly with the enzyme concentration.[17]

Q: My compound is active in a fluorescence-based assay but not in a luminescence-based orthogonal assay. What does this mean?

A: This is a strong indicator of an assay artifact. The compound is likely interfering with the detection method of the primary assay.[10][12] Common interferences include:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[13][20]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength, quenching the signal and leading to a false positive (for inhibitor screens) or false negative (for activator screens).[20]

Recommended Actions:

  • Trust the Orthogonal Result: The negative result in the orthogonal assay suggests the compound is not a true hit for your biological target.[8][10]

  • Profile Compound Interference: Run a control experiment by adding the compound to the assay wells without the enzyme or cells. If you still see a signal change, it confirms direct interference with the assay reagents or detection.

Part 3: Data Presentation and Key Protocols

Table 1: General Guidelines for DMSO Use in Cell-Based Assays
ParameterRecommendationRationale & Key Considerations
Final DMSO Concentration < 0.5% (v/v) ; ideally ≤ 0.1%Minimizes cytotoxicity and off-target effects.[4][6] Some primary cells are sensitive to >0.1%. Must be empirically determined for your cell line.
Vehicle Control Mandatory A control group treated with the same final DMSO concentration as the compound-treated group is essential to isolate the compound's effect.[4][7]
Stock Solution Storage -20°C (1 month) or -80°C (6+ months)Store in single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the compound and introduce water.[4][7]
Dilution Method Stepwise/Serial DilutionPrevents "solvent shock" and compound precipitation when diluting from 100% DMSO into aqueous media.[7][15]
Experimental Protocol 1: Determining Kinetic Solubility in Assay Buffer

This protocol provides a quick method to estimate the maximum concentration of your compound that will stay in solution under your experimental conditions.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved.[15]

  • Set Up Dilutions: In a clear microplate or microcentrifuge tubes, prepare a series of dilutions of your compound directly in your final assay buffer (pre-warmed to 37°C). For example, test final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, etc. Keep the final DMSO concentration constant across all dilutions.

  • Immediate Visual Inspection: Immediately after mixing, visually inspect each solution against a dark background for any signs of cloudiness or precipitate.

  • Incubation: Incubate the plate/tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your experiment (e.g., 24 hours).[15]

  • Final Visual Inspection: After incubation, inspect again for any delayed precipitation. The highest concentration that remains completely clear is your estimated maximum kinetic solubility.

Experimental Protocol 2: Validating a "Hit" with a Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein within intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and precipitate at a higher temperature than the unbound protein.[21][22]

  • Cell Treatment: Treat your cells with either the vehicle (e.g., 0.1% DMSO) or a high concentration of this compound (e.g., 10-20x the IC50 from your primary assay) for a set period.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[23]

  • Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation.[22]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble supernatant fraction using a specific detection method, typically Western Blotting or mass spectrometry.[24]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[22][23]

Part 4: Visualization of Workflows

Diagram 1: Workflow for Solubility Assessment

G cluster_prep Preparation cluster_test Kinetic Solubility Test cluster_decision Decision cluster_outcome Outcome prep_stock Prepare 50 mM Stock in 100% DMSO serial_dilute Create serial dilutions in pre-warmed assay buffer (e.g., 200 µM down to 1 µM) prep_stock->serial_dilute inspect_t0 Immediate visual inspection for precipitation serial_dilute->inspect_t0 incubate Incubate at 37°C for experimental duration inspect_t0->incubate inspect_final Final visual inspection for precipitation incubate->inspect_final decision Precipitate Observed? inspect_final->decision outcome_ok Highest clear concentration is Maximum Working Concentration decision->outcome_ok No outcome_fail Decrease concentration and re-test decision->outcome_fail Yes

Caption: A systematic workflow to determine the maximum working concentration of a novel compound.

Diagram 2: Workflow for Hit Validation

G cluster_primary Primary Screen cluster_confirm Confirmation cluster_biophys Target Engagement cluster_decision Decision primary_screen Initial Hit Identified in Primary Assay confirm_powder Re-test with fresh powder sample primary_screen->confirm_powder decision1 Activity Confirmed? confirm_powder->decision1 orthogonal Test in Orthogonal Assay (different technology) decision2 Active in Orthogonal? orthogonal->decision2 biophys Confirm direct binding (e.g., CETSA, SPR, ITC) decision3 Direct Binding? biophys->decision3 decision1->orthogonal Yes outcome_artifact Assay Artifact (Discard) decision1->outcome_artifact No decision2->biophys Yes decision2->outcome_artifact No outcome_validated Validated Hit decision3->outcome_validated Yes decision3->outcome_artifact No (e.g., indirect effect)

References

avoiding common pitfalls in the synthesis of 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 1,3,4-oxadiazoles. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to move beyond simple protocols by explaining the underlying chemical principles to help you navigate the common pitfalls encountered during the synthesis of this important heterocyclic scaffold.[1][2][3][4][5][6][7] 1,3,4-Oxadiazoles are a crucial class of five-membered nitrogen-containing heterocycles, widely recognized for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[2][3][4][5][6][7][8][9]

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Low or No Product Yield

Question 1: My reaction is complete according to TLC, but I'm getting a very low yield of my desired 1,3,4-oxadiazole. What are the likely causes?

Answer: Low yields in 1,3,4-oxadiazole synthesis can be attributed to several factors, primarily related to inefficient cyclodehydration or degradation of starting materials and products.[10]

  • Inefficient Dehydrating Agent: The choice and handling of the dehydrating agent are critical. Many common reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are highly moisture-sensitive.[8][11][12] Ensure these reagents are fresh and handled under anhydrous conditions. The strength of the dehydrating agent should also be matched to your substrate. For sensitive functional groups, harsher reagents can lead to decomposition.

  • Harsh Reaction Conditions: Elevated temperatures and strongly acidic conditions, often required for cyclodehydration, can lead to the degradation of your starting materials (diacylhydrazine intermediate) or the final oxadiazole product.[1] It is crucial to carefully control the reaction temperature and time.

  • Incomplete Formation of the Diacylhydrazine Intermediate: In one-pot syntheses starting from a carboxylic acid and a hydrazide, the initial formation of the diacylhydrazine intermediate may be incomplete before the addition of the dehydrating agent.[13] Monitoring this initial coupling step by TLC or LC/MS can be beneficial.

  • Substrate Solubility: Poor solubility of the diacylhydrazine intermediate in the reaction solvent can hinder the cyclization process. A solvent screen may be necessary to find a more suitable medium.

Question 2: I'm attempting a one-pot synthesis from a carboxylic acid and an acylhydrazide, but the reaction is not proceeding. What should I check?

Answer: One-pot syntheses are efficient but require careful orchestration of reaction conditions.[13] Here are some key troubleshooting points:

  • Acid Activation: The carboxylic acid needs to be activated for efficient coupling with the acylhydrazide. Reagents like carbonyldiimidazole (CDI) can be used for this purpose.[13] Ensure your activating agent is of good quality and used in the correct stoichiometry.

  • Order of Reagent Addition: The order of addition is crucial. Typically, the carboxylic acid is activated first, followed by the addition of the acylhydrazide, and finally the dehydrating agent.[13]

  • Compatibility of Reagents: Ensure that the conditions for the initial coupling are compatible with the subsequent dehydration step. For example, some coupling reagents may be quenched by the dehydrating agent if added prematurely.

By-product Formation and Purification Challenges

Question 3: I've isolated my product, but NMR analysis shows a significant sulfur-containing impurity. What is this likely to be and how can I avoid it?

Answer: A common sulfur-containing impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole.[10] This is particularly prevalent when using sulfur-containing reagents, such as in the cyclization of thiosemicarbazides.[10]

  • Cause: The formation of 1,3,4-thiadiazole occurs when a sulfur atom is incorporated into the heterocyclic ring instead of an oxygen atom. This can happen if your starting materials or reagents contain sulfur impurities, or if you are using a synthetic route that can lead to both oxadiazole and thiadiazole products. For instance, the reaction of aroyl hydrazides with thioacetamide can predominantly yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[10]

  • Prevention:

    • Starting Material Purity: Ensure the purity of your starting materials, especially when working with thiosemicarbazides or related compounds.

    • Reagent Selection: When synthesizing 2-amino-1,3,4-oxadiazoles, cyclization of semicarbazides is preferred to avoid the formation of thiadiazole by-products.

    • Reaction Conditions: In some cases, reaction conditions can be optimized to favor the formation of the oxadiazole over the thiadiazole.

Question 4: My final product is difficult to purify. What are some common purification pitfalls and how can I overcome them?

Answer: Purification of 1,3,4-oxadiazoles can be challenging due to the presence of unreacted starting materials, by-products, and the dehydrating agent's residue.

  • Removal of Dehydrating Agent Residue:

    • Phosphorus-based reagents (e.g., POCl₃, PPA): Quenching the reaction mixture by pouring it onto crushed ice and neutralizing with a base (e.g., sodium carbonate solution) can help precipitate the product and remove water-soluble phosphorus salts.[14]

    • Triphenylphosphine oxide (TPPO): If using reagents like Ph₃P/CBr₄, the by-product triphenylphosphine oxide can be difficult to remove by standard column chromatography.[13][15] Techniques such as precipitation or chromatography on different stationary phases may be necessary.

  • Chromatography:

    • Solvent System: A systematic optimization of the solvent system for column chromatography is crucial. Start with a non-polar solvent and gradually increase the polarity.

    • Stationary Phase: While silica gel is most common, for highly polar compounds, other stationary phases like alumina or reverse-phase silica may provide better separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent method for purification.[5][12]

Key Synthetic Pathways and Decision Making

The synthesis of 1,3,4-oxadiazoles typically follows one of several common pathways. The choice of method often depends on the desired substitution pattern and the available starting materials.

Synthetic_Pathways Decision Tree for 1,3,4-Oxadiazole Synthesis start Starting Materials hydrazide_acid Acid Hydrazide + Carboxylic Acid/Derivative start->hydrazide_acid acylhydrazone Acylhydrazone start->acylhydrazone thiosemicarbazide Thiosemicarbazide start->thiosemicarbazide cyclodehydration Cyclodehydration (e.g., POCl3, SOCl2, PPA) hydrazide_acid->cyclodehydration oxidative_cyclization Oxidative Cyclization (e.g., I2, NBS) acylhydrazone->oxidative_cyclization cyclodesulfurization Cyclodesulfurization (e.g., TBTU, EDC) thiosemicarbazide->cyclodesulfurization product_2_5 2,5-Disubstituted-1,3,4-oxadiazole cyclodehydration->product_2_5 oxidative_cyclization->product_2_5 product_2_amino 2-Amino-1,3,4-oxadiazole cyclodesulfurization->product_2_amino Characterization_Workflow Characterization Workflow for 1,3,4-Oxadiazoles start Crude Product tlc TLC Analysis (Purity Check) start->tlc purification Purification (Column Chromatography/Recrystallization) tlc->purification pure_product Pure Product purification->pure_product nmr ¹H & ¹³C NMR (Structural Elucidation) pure_product->nmr ir FT-IR Spectroscopy (Functional Group Identification) pure_product->ir mass_spec Mass Spectrometry (Molecular Weight Confirmation) pure_product->mass_spec final Confirmed Structure nmr->final ir->final mass_spec->final

References

Validation & Comparative

Confirming the Structure of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of successful research and development. Molecules such as 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, with their distinct electronic and steric properties, present unique challenges in structural elucidation. The precise arrangement of substituents on the pyridine ring is critical, as even minor isomeric impurities can lead to drastically different biological activities or material properties.

This guide provides a comprehensive, in-depth analysis of how to leverage one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the structure of this compound. We will compare the expected NMR data for the target molecule with that of a potential isomer, 3-Bromo-2-(1,3,4-oxadiazol-2-yl)pyridine, to illustrate the power of NMR in distinguishing between closely related structures. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for structural verification.

The Challenge: Isomeric Differentiation

The primary challenge in the synthesis of this compound is the potential for the formation of isomeric byproducts. For instance, the starting material, a brominated pyridine derivative, could potentially lead to the formation of other isomers such as 3-Bromo-2-(1,3,4-oxadiazol-2-yl)pyridine or 2-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine. This guide will focus on differentiating the target compound from the plausible isomer, 3-Bromo-2-(1,3,4-oxadiazol-2-yl)pyridine, to highlight the subtleties in NMR spectral interpretation.

Predicted NMR Data for Structural Confirmation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomer. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity and aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonThis compound3-Bromo-2-(1,3,4-oxadiazol-2-yl)pyridineKey Differentiator
H-2~9.2-Absence of a signal in this region for the 2-substituted isomer.
H-4~8.5~8.0Significant downfield shift due to proximity to two nitrogen atoms.
H-6~9.0~8.7Downfield shift due to proximity to the pyridine nitrogen.
Oxadiazole H~8.8~8.8Similar chemical shift in both isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonThis compound3-Bromo-2-(1,3,4-oxadiazol-2-yl)pyridineKey Differentiator
C-2~152~160 (Oxadiazole-substituted)Significant difference in chemical shift and connectivity.
C-3~120 (Bromo-substituted)~122 (Bromo-substituted)Similar chemical shift, but different connectivity.
C-4~140~142
C-5~130 (Oxadiazole-substituted)~125Significant difference in chemical shift and connectivity.
C-6~155~150
Oxadiazole C-2'~165~165
Oxadiazole C-5'~158~158

Experimental Workflow for Structural Confirmation

A systematic approach involving a suite of NMR experiments is essential for unambiguous structural elucidation. The following workflow is designed to provide a comprehensive dataset for confirming the structure of this compound.

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation prep Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) h1 1H NMR: - Proton count - Chemical shifts - Coupling patterns prep->h1 Acquire c13 13C NMR & DEPT-135: - Carbon count - Chemical shifts - CH, CH2, CH3 distinction h1->c13 Next cosy COSY (1H-1H): - Identifies neighboring protons - Confirms pyridine ring spin system c13->cosy Proceed to 2D hsqc HSQC (1H-13C): - Correlates protons to their directly attached carbons cosy->hsqc hmbc HMBC (1H-13C): - Shows long-range (2-3 bond) correlations - Key for connecting the pyridine and oxadiazole rings hsqc->hmbc analysis Integrate all NMR data: - Assign all 1H and 13C signals - Compare with predicted data - Rule out isomeric structures hmbc->analysis Interpret confirmation Unambiguous Structure Confirmed: This compound analysis->confirmation Finalize

Figure 1: A comprehensive workflow for the structural elucidation of this compound using NMR spectroscopy.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the synthesized compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: This experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): A standard gradient-selected COSY experiment should be performed to establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): A standard gradient-selected HSQC experiment is used to identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A standard gradient-selected HMBC experiment, optimized for 2-3 bond correlations (typically with a long-range coupling delay of 50-80 ms), is essential for establishing connectivity across quaternary carbons and between the two heterocyclic rings.

Data Interpretation and Structural Confirmation

The key to confirming the structure of this compound lies in the detailed analysis of the 2D NMR data, particularly the HMBC spectrum.

1. Analysis of the ¹H NMR Spectrum:

  • The ¹H NMR spectrum of this compound is expected to show three distinct signals for the pyridine ring protons and one signal for the oxadiazole proton.

  • The coupling pattern between the pyridine protons will be crucial. We expect to see small meta-couplings between H-2 and H-6, and between H-4 and H-6, and a larger ortho-coupling if any protons were adjacent.

2. Analysis of the COSY Spectrum:

  • The COSY spectrum will show correlations between coupled protons. For the target molecule, we expect to see a correlation between H-2 and H-6, and between H-4 and H-6, confirming their positions on the pyridine ring.

3. Analysis of the HSQC Spectrum:

  • The HSQC spectrum will allow for the direct assignment of the protonated carbons. Each proton signal will show a correlation to the carbon it is directly attached to.

4. The Decisive Role of the HMBC Spectrum:

The HMBC spectrum provides the critical long-range connectivity information that allows for the unambiguous differentiation between the target molecule and its isomers. The following key correlations are expected for this compound:

G cluster_pyridine Pyridine Ring cluster_oxadiazole 1,3,4-Oxadiazole Ring H2 H-2 (~9.2 ppm) C3 C-3 (Br) (~120 ppm) H2->C3 3J C4 C-4 (~140 ppm) H2->C4 2J H4 H-4 (~8.5 ppm) C2 C-2 (~152 ppm) H4->C2 2J H4->C3 3J C5 C-5 (Oxadiazole) (~130 ppm) H4->C5 3J C6 C-6 (~155 ppm) H4->C6 2J Oxadiazole_C2 Oxadiazole C-2' (~165 ppm) H4->Oxadiazole_C2 4J (weak) H6 H-6 (~9.0 ppm) H6->C2 2J H6->C4 2J H6->C5 3J H6->Oxadiazole_C2 4J (weak) Oxadiazole_H Oxadiazole H (~8.8 ppm) Oxadiazole_H->C4 4J (weak) Oxadiazole_H->C5 Oxadiazole_C5 Oxadiazole C-5' (~158 ppm)

Figure 2: Key expected HMBC correlations for this compound. The green arrows indicate the crucial inter-ring correlations that confirm the connectivity between the pyridine and oxadiazole rings at position 5 of the pyridine.

The most critical correlation is the ³J coupling between the oxadiazole proton and C-5 of the pyridine ring. This correlation definitively establishes that the oxadiazole ring is attached to the C-5 position. In the case of the 3-Bromo-2-(1,3,4-oxadiazol-2-yl)pyridine isomer, the oxadiazole proton would instead show a ³J correlation to C-3 of the pyridine ring. The absence of a correlation to C-5 and the presence of a correlation to C-3 would be conclusive evidence for the formation of the isomer.

Conclusion

The structural confirmation of this compound is readily and unambiguously achieved through a systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide initial insights, the definitive evidence for the connectivity between the pyridine and 1,3,4-oxadiazole rings is provided by the HMBC experiment. By comparing the experimentally obtained NMR data with the predicted values and carefully analyzing the long-range correlations, researchers can confidently distinguish the desired product from potential isomers, ensuring the integrity and reliability of their scientific findings. This rigorous approach to structural elucidation is indispensable in the fields of medicinal chemistry and materials science, where molecular structure dictates function.

A Comparative Guide to Validating the Biological Activity of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel synthesized compound, 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine. Drawing from established methodologies and the known bioactivities of structurally related pyridine and 1,3,4-oxadiazole derivatives, we present a logical, in-depth approach to characterizing this molecule's potential as a therapeutic agent.

The heterocycle 1,3,4-oxadiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the incorporation of a pyridine ring has been shown to yield compounds with potent anticancer effects, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.[4][5][6][7] Many such compounds have been identified as inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial mediators of angiogenesis and cell survival in cancer.[4][8][9][10]

Given this precedent, a primary hypothesis for the biological activity of this compound is its potential as an anticancer agent, likely acting through the inhibition of a protein kinase critical for tumor progression. This guide will focus on validating its efficacy as a VEGFR-2 inhibitor, a well-established target in oncology.[11][12][13][14] We will compare its performance against a known clinically used, broad-spectrum chemotherapeutic agent, Doxorubicin, and another experimental pyridine-oxadiazole derivative, Compound 5k (3,5-dichloro substitution), which has shown significant cytotoxicity against A549 lung cancer cells.[5]

Part 1: Initial Validation via Cell-Based Cytotoxicity Assay

The first step in validating a potential anticancer compound is to assess its general cytotoxicity against a relevant cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[15][16] It measures the metabolic activity of cells, which in most cases correlates with cell viability. A reduction in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Rationale for Experimental Choices:

  • Cell Line Selection: We will use the A549 human lung adenocarcinoma cell line. This line is commonly used for anticancer drug screening and has been shown to be sensitive to other pyridine-oxadiazole derivatives.[5][8]

  • Positive Control: Doxorubicin, a well-characterized chemotherapy agent, will be used as a positive control to validate the assay's performance.

  • Vehicle Control: A DMSO control is essential as the test compound is likely dissolved in DMSO. This ensures that the observed effects are not due to the solvent.[16]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells in appropriate media until they reach approximately 80% confluency.

    • Harvest the cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[16]

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound and the positive control (Doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[5][16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed A549 Cells (96-well plate) incubate1 2. Incubate Overnight seed->incubate1 prep_compounds 3. Prepare Compound Dilutions incubate1->prep_compounds treat 4. Add Compounds to Cells prep_compounds->treat incubate2 5. Incubate (48-72 hours) treat->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate (2-4 hours) (Formazan formation) add_mtt->incubate3 solubilize 8. Solubilize Formazan (Add DMSO) incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read analyze 10. Calculate % Viability & Determine IC50 read->analyze VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Autophosphorylation (Kinase Activation) VEGFR2->P_VEGFR2 ATP ATP ATP->P_VEGFR2 Test_Compound 3-Bromo-5-(1,3,4- oxadiazol-2-yl)pyridine Test_Compound->P_VEGFR2 INHIBITS PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Response Gene Transcription & Cellular Responses MAPK->Response Angiogenesis Proliferation Survival AKT->Response

References

A Comparative Guide to the Synthetic Routes of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a key intermediate, valued for its utility in the construction of more complex molecules with potential therapeutic applications. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform your synthetic planning.

Introduction

The this compound scaffold is of significant interest in medicinal chemistry due to the versatile reactivity of the bromine atom, which allows for further functionalization through cross-coupling reactions, and the established biological relevance of the 1,3,4-oxadiazole ring system.[1][2][3] The oxadiazole moiety is a well-known bioisostere for carboxylic acids and amides, often enhancing metabolic stability and modulating pharmacokinetic properties.[4][5] This guide will dissect two principal synthetic pathways to the target molecule, commencing from readily available starting materials: 5-bromonicotinic acid and 3-bromo-5-cyanopyridine.

Synthetic Route 1: Cyclization of 5-Bromonicotinohydrazide

This classical and widely adopted approach involves the initial formation of a hydrazide from 5-bromonicotinic acid, followed by cyclization to construct the 1,3,4-oxadiazole ring. This strategy is favored for its reliability and the commercial availability of the starting materials.

Experimental Protocol

Step 1: Synthesis of 5-Bromonicotinohydrazide

  • To a solution of 5-bromonicotinic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically.

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-bromonicotinate.

  • To the crude methyl 5-bromonicotinate dissolved in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction to room temperature, and collect the precipitated 5-bromonicotinohydrazide by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Synthesis of this compound

  • Method A: Using Triethyl Orthoformate

    • Suspend 5-bromonicotinohydrazide (1.0 eq) in triethyl orthoformate (5.0-10.0 eq).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • Reflux the mixture for 6-10 hours.

    • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography.

  • Method B: Using Carbon Disulfide

    • Dissolve 5-bromonicotinohydrazide (1.0 eq) in ethanol, and add potassium hydroxide (1.2 eq).

    • To this solution, add carbon disulfide (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • The intermediate potassium dithiocarbazinate salt is then cyclized by heating with iodine in the presence of a base or by oxidative cyclization with reagents like mercuric oxide.[1][6]

Causality and Experimental Choices

The initial esterification of the carboxylic acid facilitates the subsequent reaction with hydrazine hydrate, which is a more efficient process than the direct amidation of the carboxylic acid. The choice of cyclizing agent in the second step influences the substituent at the 5-position of the oxadiazole ring. Triethyl orthoformate provides the unsubstituted 1,3,4-oxadiazole, while carbon disulfide leads to a mercapto-substituted oxadiazole which can be further functionalized if desired. The use of dehydrating agents like phosphorus oxychloride (POCl₃) is also a common strategy for the cyclization of diacylhydrazines.[3][4]

Synthetic Route 2: From 3-Bromo-5-cyanopyridine

This alternative pathway leverages the reactivity of the nitrile group in 3-bromo-5-cyanopyridine. This approach can be more direct if the starting nitrile is readily accessible.

Experimental Protocol

Step 1: Synthesis of N'-Hydroxy-5-bromopicolinimidamide

  • To a solution of 3-bromo-5-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (2.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude N'-hydroxy-5-bromopicolinimidamide.

Step 2: Synthesis of this compound

  • The crude N'-hydroxy-5-bromopicolinimidamide is then acylated with an appropriate acylating agent (e.g., formic acid or an orthoester) followed by cyclization.

  • Alternatively, reaction with phosgene or a phosgene equivalent followed by cyclization can yield the desired oxadiazole.

Causality and Experimental Choices

This route offers a potentially shorter synthesis, contingent on the availability of 3-bromo-5-cyanopyridine. The conversion of a nitrile to an N'-hydroxyimidamide is a standard transformation. The subsequent cyclization to the 1,3,4-oxadiazole ring requires careful selection of reagents to achieve high yields and avoid side reactions. This pathway is particularly useful when aiming for specific substitutions on the oxadiazole ring by varying the acylating agent.

Comparative Analysis

FeatureRoute 1: From 5-Bromonicotinic AcidRoute 2: From 3-Bromo-5-cyanopyridine
Starting Material Availability 5-Bromonicotinic acid is commercially available and relatively inexpensive.3-Bromo-5-cyanopyridine is also commercially available but can be more expensive.[7]
Number of Steps Generally two steps from the carboxylic acid.Can be a two-step process.
Reaction Conditions Often requires reflux temperatures and standard organic solvents.Conditions can vary, but generally involve standard laboratory equipment.
Overall Yield Typically provides good to excellent yields.Yields can be variable depending on the cyclization step.
Scalability This route is generally considered robust and scalable.May require more optimization for large-scale synthesis.
Versatility The hydrazide intermediate can be used to synthesize various heterocyclic systems.The nitrile starting material can also be a precursor to other nitrogen-containing heterocycles.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 A1 5-Bromonicotinic Acid A2 Methyl 5-bromonicotinate A1->A2 MeOH, H₂SO₄ A3 5-Bromonicotinohydrazide A2->A3 N₂H₄·H₂O A4 This compound A3->A4 HC(OEt)₃, H⁺ B1 3-Bromo-5-cyanopyridine B2 N'-Hydroxy-5-bromopicolinimidamide B1->B2 NH₂OH·HCl, Base B3 This compound B2->B3 Acylation & Cyclization

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the cost and availability of the starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. Route 1, starting from 5-bromonicotinic acid, is a well-established and robust method that is likely to be the preferred choice for many applications due to its reliability and scalability. Route 2 offers a potentially more direct approach, which may be advantageous for rapid analogue synthesis, provided the starting nitrile is readily accessible. Ultimately, a careful evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy for your research needs.

References

A Researcher's Guide to Pyridine-Oxadiazole Compounds: Cross-Validating Experimental Results for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the fusion of pyridine and 1,3,4-oxadiazole rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. These hybrid molecules are a focal point of research due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of experimental data for pyridine-oxadiazole compounds, offering researchers, scientists, and drug development professionals a framework for cross-validating their own findings and navigating future investigations.

The unique structural attributes of these compounds, combining the hydrogen bonding capacity and metabolic stability of the oxadiazole ring with the versatile reactivity of the pyridine moiety, make them promising candidates for drug development.[2][4] This document will delve into their synthesis, characterization, and a comparative evaluation of their biological activities, supported by detailed experimental protocols.

Comparative Analysis of Biological Activities

The therapeutic efficacy of pyridine-oxadiazole derivatives has been demonstrated across multiple disease models. Below is a comparative summary of their reported biological activities, providing a benchmark for researchers in the field.

Anticancer Activity

Pyridine-oxadiazole hybrids have emerged as a significant area of interest in oncology research.[5] Numerous studies have reported their cytotoxic effects against various cancer cell lines. For instance, a series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their in vitro anticancer activity against lung (A549) and prostate (PC-3, DU-145) cancer cell lines, with some compounds showing high potency.[6] Another study highlighted a pyridine-based 1,3,4-oxadiazole derivative, compound 5k, which exhibited significant activity against A549 lung cancer cells with an IC50 value of 6.99 ± 3.15 μM.[2]

Compound/SeriesCancer Cell LineReported Activity (IC50)Reference
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)A549 (Lung)2.8 ± 0.02 μM[6]
Pyridine-based 1,3,4-oxadiazole (5k)A549 (Lung)6.99 ± 3.15 μM[2]
1,2,4-Oxadiazole linked 5-fluorouracil (7a)MCF-7 (Breast)0.76 ± 0.044 µM[7]
1,2,4-Oxadiazole linked 5-fluorouracil (7a)A549 (Lung)0.18 ± 0.019 µM[7]
1,2,4-Oxadiazole linked 5-fluorouracil (7a)DU145 (Prostate)1.13 ± 0.55 µM[7]
1,2,4-Oxadiazole linked 5-fluorouracil (7a)MDA MB-231 (Breast)0.93 ± 0.013 µM[7]
Pyridine-linked oxadiazole-triazole hybrid (4c)A549 (Lung)Significant Cytotoxicity[1]
Pyridine-linked oxadiazole-triazole hybrid (4f)HepG2 (Liver)Significant Cytotoxicity[1]
2,5-disubstituted-1,3,4-oxadiazole (C10)Ehrlich Ascites Carcinoma (In vivo)37.93% Tumor Weight Inhibition[8]
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for treatment.[9] Pyridine-oxadiazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[10] The replacement of a carboxylic acid group with a 1,3,4-oxadiazole ring has been a successful strategy to retain or enhance anti-inflammatory activity while reducing ulcerogenic potential.[10]

Compound/SeriesAssayReported ActivityReference
Flurbiprofen-based oxadiazole derivative (10)Carrageenan-induced paw edema (in vivo)88.33% edema inhibition[11]
2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f)Heat-induced albumin denaturation (in vitro)74.16 ± 4.41% inhibition[12]
2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f)Carrageenan-induced paw edema (in vivo)79.83% reduction in edema[12]
Pyridothiazine-1,1-dioxide with 1,3,4-oxadiazole (TG4)COX-2 Inhibition AssayStrong inhibitory activity[10]
Pyridine-linked oxadiazole-triazole hybrid (4a, 4c)Not specifiedMarked activity in the 33.2–82.9 μM range[1]
Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[13] Heterocyclic compounds, including pyridine-oxadiazoles, are a rich source for such discoveries.[14][15] Their efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).[13]

Compound/SeriesBacterial/Fungal StrainReported Activity (Inhibition Zone/MIC)Reference
Thiazole-isoxazole-pyridine-oxadiazole hybridGram-positive & Gram-negative bacteriaModerate to good activity[16]
Pyridine and thiophene containing chalcones (1c)Bacillus cereus22.3 ± 0.6 mm[17]
Pyridine and thiophene containing chalcones (1c)Shigella sonnei43.3 ± 0.6 mm[17]
Pyridine-linked oxadiazole-triazole hybrid (4c)B. cereusMIC: 0.23-0.71 mg/mL, MBC: 0.46-0.95 mg/mL[1]
1,3,4-Oxadiazole derivatives 6(a-i)Gram-negative bacteriaGood inhibitory activity (compound 6a)[18]

Experimental Protocols and Methodologies

To ensure the reproducibility and cross-validation of experimental results, detailed and robust protocols are essential. The following sections provide step-by-step methodologies for key experiments in the evaluation of pyridine-oxadiazole compounds.

Synthesis and Characterization

A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acid hydrazide with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride.[19]

General Synthetic Workflow

Synthesis Workflow A Starting Materials (e.g., Pyridine Carboxylic Acid, Hydrazine Hydrate) B Formation of Acid Hydrazide A->B C Reaction with Substituted Aromatic Aldehyde B->C D Formation of Hydrazone Intermediate C->D E Oxidative Cyclization (e.g., using Chloramine-T or Bromine) D->E F Target Pyridine-Oxadiazole Compound E->F G Purification (e.g., Recrystallization) F->G H Characterization (FTIR, NMR, Mass Spec) G->H

Caption: General synthetic scheme for pyridine-oxadiazole compounds.

Step-by-Step Synthesis Protocol (Example):

  • Formation of Acid Hydrazide: A mixture of a pyridine carboxylic acid ester and hydrazine hydrate is refluxed. The resulting precipitate is filtered, washed, and dried to yield the acid hydrazide.[20]

  • Formation of Hydrazone: The acid hydrazide is reacted with a substituted aromatic aldehyde in a suitable solvent like ethanol with a catalytic amount of acid.

  • Cyclization to Oxadiazole: The resulting hydrazone is subjected to oxidative cyclization. A common method involves using chloramine-T as the cyclizing agent.[18] Another method uses bromine in acetic acid.[19]

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure pyridine-oxadiazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques:

    • FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups.

    • ¹H NMR and ¹³C NMR (Nuclear Magnetic Resonance): To determine the chemical structure and connectivity of atoms.[21]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[19]

Biological Evaluation Workflow

A standardized workflow is crucial for the reliable assessment of biological activity.

Biological Evaluation Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_in_silico In Silico Studies A Anticancer Screening (MTT Assay) E Anticancer Model (Tumor Xenograft) A->E Data Data Analysis & SAR Studies A->Data B Anti-inflammatory Assay (Albumin Denaturation) D Anti-inflammatory Model (Carrageenan-induced Paw Edema) B->D B->Data C Antimicrobial Assay (Agar Well Diffusion/Broth Dilution) C->Data D->Data E->Data F Molecular Docking F->Data G ADMET Prediction G->Data Start Synthesized Compound Start->A Start->B Start->C Start->F Start->G

Caption: Typical workflow for evaluating biological activity.

Detailed Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized pyridine-oxadiazole compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few more hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[22]

Detailed Protocol: In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

  • Animal Acclimatization: Laboratory animals (e.g., Swiss albino mice or Wistar rats) are acclimatized to the laboratory conditions for a week.

  • Grouping and Dosing: The animals are divided into groups: a control group, a standard drug group (e.g., ibuprofen or diclofenac sodium), and test groups receiving different doses of the pyridine-oxadiazole compounds. The compounds are typically administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time following drug administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

ADMET and In Silico Studies

In modern drug discovery, in silico methods are indispensable for predicting the pharmacokinetic and toxicological properties of new chemical entities.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:

Computational tools can predict various ADMET properties, such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.[23][24] These predictions help in the early identification of compounds with favorable drug-like properties.[4]

Molecular Docking:

Molecular docking studies are used to predict the binding mode and affinity of a ligand (the pyridine-oxadiazole compound) to the active site of a biological target (e.g., an enzyme or receptor).[23] This provides insights into the potential mechanism of action at a molecular level.[1] For instance, docking studies have been used to understand the interaction of these compounds with the COX-2 binding site.[11]

Representative Signaling Pathway

Signaling Pathway Compound Pyridine-Oxadiazole Compound Target Target Protein (e.g., COX-2, Tubulin, Kinase) Compound->Target Inhibition/Modulation Pathway Downstream Signaling Pathway Target->Pathway Blocks Signal Response Cellular Response (e.g., Apoptosis, Reduced Inflammation) Pathway->Response Leads to

Caption: Potential mechanism of action of pyridine-oxadiazole compounds.

Conclusion

The pyridine-oxadiazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. This guide provides a comparative framework for researchers to cross-validate their experimental findings against existing data. By employing robust and standardized experimental protocols, from synthesis and characterization to comprehensive biological evaluation and in silico analysis, the scientific community can accelerate the translation of these promising compounds from the laboratory to clinical applications. The continued exploration of structure-activity relationships will undoubtedly lead to the design of next-generation pyridine-oxadiazole derivatives with enhanced efficacy and safety profiles.

References

A Comparative Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine and Other Halogenated Pyridines in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of molecular scaffolds and their subsequent functionalization is a cornerstone of designing novel therapeutic agents. Halogenated pyridines, particularly those incorporating other heterocyclic systems like 1,3,4-oxadiazoles, represent a promising class of compounds with a broad spectrum of biological activities. This guide provides an in-depth comparison of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine with other halogenated pyridine analogs, offering insights into their potential performance in various bioassays based on available experimental data and established structure-activity relationships.

The Significance of Halogenated Pyridines and the 1,3,4-Oxadiazole Moiety in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for diverse substitutions to modulate physicochemical properties and biological activity. Halogenation of the pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and introduce specific electronic effects that can influence binding to biological targets.

The 1,3,4-oxadiazole ring is another privileged heterocyclic motif known for its metabolic stability and its role as a bioisostere for amide and ester groups. This five-membered ring system can participate in hydrogen bonding and π-π stacking interactions, contributing to the overall binding affinity of a molecule to its target. The combination of a halogenated pyridine and a 1,3,4-oxadiazole moiety, as seen in this compound, creates a molecular framework with significant potential for diverse biological activities, including antimicrobial and anticancer effects.

Comparative Analysis of Physicochemical Properties

The nature and position of the halogen substituent on the pyridine ring can significantly impact the physicochemical properties of the molecule, which in turn influence its pharmacokinetic and pharmacodynamic profile. Here, we compare the expected properties of this compound with its chloro and fluoro analogs at the 3-position, and with a positional isomer, 2-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine.

CompoundHalogenPosition on PyridineElectronegativity of Halogen (Pauling Scale)Van der Waals Radius of Halogen (Å)Expected Lipophilicity (logP)
This compound Bromine32.961.85Highest
3-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridineChlorine33.161.75Intermediate
3-Fluoro-5-(1,3,4-oxadiazol-2-yl)pyridineFluorine33.981.47Lowest
2-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridineBromine22.961.85High

Causality behind Physicochemical Differences:

  • Lipophilicity: The lipophilicity (logP) is expected to increase with the size and decrease with the electronegativity of the halogen. Therefore, the bromo-derivative is predicted to be the most lipophilic, which can enhance its ability to cross cell membranes.

  • Electronic Effects: The high electronegativity of fluorine can create a strong dipole moment and influence the pKa of the pyridine nitrogen, potentially affecting its interaction with biological targets. The larger and more polarizable bromine and chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

  • Positional Isomerism: The position of the halogen atom alters the electronic distribution within the pyridine ring. A halogen at the 2-position can have a more direct electronic influence on the nitrogen atom compared to a halogen at the 3-position, which can affect the molecule's overall reactivity and binding properties.

Comparative Performance in Bioassays: Anticancer and Antimicrobial Activity

While direct comparative bioassay data for this compound and its immediate analogs is limited in publicly available literature, we can infer potential activities based on studies of structurally related compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine and 1,3,4-oxadiazole derivatives.[1][2][3] Halogenation has been shown to play a crucial role in enhancing the cytotoxic effects of these compounds.

A recent study on a series of pyridine-based 1,3,4-oxadiazole derivatives revealed that a 3,5-dichloro substituted analog exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 6.99 ± 3.15 μM .[3] This finding suggests that halogenation at the 3- and 5-positions of the pyridine ring is favorable for anticancer activity. Based on this, it is reasonable to hypothesize that this compound would also exhibit potent anticancer activity.

Inference on Halogen Substitution: The high cytotoxicity of the dichloro-derivative suggests that the electronic withdrawing nature and the potential for halogen bonding of chlorine at the 3- and 5-positions contribute to its anticancer effect. It is plausible that the bromo-analog could exhibit similar or even enhanced activity due to the higher polarizability of bromine, which can lead to stronger halogen bonds. The fluoro-analog, with its high electronegativity, might display a different activity profile, potentially interacting with different residues in the target protein.

Antimicrobial Activity

The combination of pyridine and 1,3,4-oxadiazole moieties is also a well-established strategy for the development of novel antimicrobial agents. Halogen substituents often enhance the antimicrobial potency of heterocyclic compounds.

For instance, a study on novel pyridine derivatives reported that a 4-F substituted compound demonstrated high antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL .[4] While the substitution pattern is different from our target molecule, it underscores the positive contribution of halogenation to antimicrobial efficacy. Another study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives also reported potent antibacterial activity, with MIC values as low as 0.25 µg/mL against Gram-positive bacteria.[5]

Inference on Halogen Substitution: The potent activity of the fluoro-substituted pyridine derivative suggests that a small, highly electronegative halogen can be beneficial for antimicrobial action. It is conceivable that this compound would also possess significant antimicrobial properties. The larger size and increased lipophilicity of the bromo-substituent might enhance its ability to penetrate bacterial cell walls, potentially leading to strong activity.

Experimental Protocols

To facilitate the comparative evaluation of these compounds, standardized bioassay protocols are essential. Below are detailed, step-by-step methodologies for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells (e.g., A549, MCF-7) cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding incubation1 3. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds treatment 5. Treat cells with compounds compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_addition 7. Add MTT solution to each well incubation3 8. Incubate for 4h mtt_addition->incubation3 solubilization 9. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance 10. Read absorbance at 570 nm calculate_viability 11. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain the desired cancer cell line (e.g., A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and then make serial dilutions in the culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay Protocol

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of test compounds in 96-well plates bacterial_prep 2. Prepare standardized bacterial inoculum inoculation 3. Inoculate wells with bacterial suspension bacterial_prep->inoculation incubation 4. Incubate plates at 37°C for 18-24 hours inoculation->incubation visual_inspection 5. Visually inspect for turbidity incubation->visual_inspection determine_mic 6. Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Potential Mechanisms of Action

The biological activity of halogenated pyridine-oxadiazole compounds can be attributed to various mechanisms.

MoA_Pathway cluster_compound Halogenated Pyridine-Oxadiazole cluster_targets Potential Biological Targets cluster_effects Cellular Effects Compound This compound Kinases Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Kinases DNA_Gyrase DNA Gyrase Inhibition Compound->DNA_Gyrase Cell_Wall Cell Wall Synthesis Inhibition Compound->Cell_Wall Enzymes Other Enzyme Inhibition (e.g., Topoisomerase) Compound->Enzymes Apoptosis Apoptosis Kinases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Antibacterial_Effect Bactericidal/Bacteriostatic Effect DNA_Gyrase->Antibacterial_Effect Cell_Wall->Antibacterial_Effect Enzymes->Apoptosis

Caption: Potential mechanisms of action for halogenated pyridine-oxadiazoles.

In anticancer applications, these compounds may act as inhibitors of various kinases involved in cell proliferation and survival signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). They could also interfere with DNA replication and repair by inhibiting enzymes like topoisomerases, leading to apoptosis and cell cycle arrest.

In an antimicrobial context, halogenated pyridine-oxadiazoles may target bacterial enzymes essential for survival, such as DNA gyrase, which is crucial for DNA replication.[6] Inhibition of cell wall synthesis is another potential mechanism, leading to bacterial cell lysis.

Conclusion and Future Directions

This compound and its halogenated analogs represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. While direct comparative data is sparse, existing literature on related structures strongly suggests that these compounds are likely to exhibit significant biological activity. The nature and position of the halogen substituent are critical determinants of their physicochemical properties and, consequently, their performance in bioassays.

Future research should focus on the systematic synthesis and parallel screening of a series of 3-halo-5-(1,3,4-oxadiazol-2-yl)pyridines (where halo = F, Cl, Br, I) and their positional isomers. This would provide a clear and comprehensive understanding of the structure-activity relationships, enabling the rational design of more potent and selective therapeutic agents.

References

Navigating Structure-Activity Relationships: A Comparative Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine core represents a compelling starting point for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a particular focus on their potential as anticancer agents.

It is important to note that while a dedicated, comprehensive SAR study on this compound analogs is not extensively available in the public domain literature, this guide offers a comparative analysis based on structurally related compounds. By examining the biological data of closely related pyridine and 1,3,4-oxadiazole derivatives, we can extrapolate key insights to guide future drug discovery efforts targeting this promising scaffold.

The this compound Scaffold: A Privileged Combination

The core structure combines two key heterocyclic systems: pyridine and 1,3,4-oxadiazole. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, often incorporated to enhance metabolic stability and modulate physicochemical properties.[2] Compounds featuring this oxadiazole isomer have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The presence of a bromine atom at the 3-position of the pyridine ring offers a potential vector for further chemical modification and can influence the electronic properties and binding interactions of the molecule.

Comparative Analysis of Structurally Related Analogs: Insights into Anticancer Activity

The Influence of Substitution at the 5-Position of the 1,3,4-Oxadiazole Ring

A common synthetic strategy involves the introduction of various aryl or heteroaryl groups at the 5-position of the 1,3,4-oxadiazole ring. Studies on related series of 2,5-disubstituted-1,3,4-oxadiazoles have consistently shown that the nature of this substituent is a critical determinant of anticancer activity.[3]

One noteworthy study investigated 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of the natural product Combretastatin A-4, a potent tubulin polymerization inhibitor.[4][5] These compounds interfere with the formation of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis. The data from this study, summarized in Table 1, highlights the importance of the substitution pattern on the aryl ring at the 5-position.

Table 1: Antiproliferative Activity of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs [4][5]

Compound IDA-Ring (at position 5)B-Ring (at position 2)Cell LineIC50 (µM)
9l 3,4,5-trimethoxyphenyl3-bromophenylHeLa0.02
10h 3-methoxyphenyl2,5-dimethoxyphenylHeLa0.03
10i 3-methoxyphenyl3,4,5-trimethoxyphenylHeLa0.01
10j 3-methoxyphenyl3,5-dimethoxyphenylHeLa0.03

IC50 values represent the concentration required to inhibit cell proliferation by 50%.

The potent activity of compound 9l , which features a 3-bromophenyl group, is particularly relevant. This suggests that the 3-bromo substitution on an aromatic ring attached to the oxadiazole core can be highly favorable for anticancer activity. This provides a strong rationale for exploring analogs of this compound with various substitutions at the 5-position of the oxadiazole ring.

The following diagram illustrates the general SAR trend observed for these related analogs, providing a predictive framework for our target scaffold.

SAR_Oxadiazole_Substitution cluster_R Substitution at 5-position (R) cluster_Activity Predicted Anticancer Activity Core 2-(5-Bromopyridin-3-yl) -1,3,4-oxadiazole Aryl Aryl/Heteroaryl (e.g., Phenyl, Thienyl) Core->Aryl Substitution ElectronDonating Electron-Donating Groups (e.g., -OCH3) Aryl->ElectronDonating Modification ElectronWithdrawing Electron-Withdrawing Groups (e.g., -Cl, -CF3) Aryl->ElectronWithdrawing Modification High High Potency ElectronDonating->High Moderate Moderate Potency ElectronWithdrawing->Moderate Low Low Potency

Caption: Predicted SAR for substitutions at the 5-position of the oxadiazole ring.

Experimental Protocols: Assessing Cytotoxicity via MTT Assay

To quantitatively compare the anticancer activity of newly synthesized analogs, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7][8][9] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol for MTT Assay:
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

The following diagram outlines the workflow of the MTT assay.

MTT_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with test compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer agents. The comparative analysis of structurally related compounds strongly suggests that modifications at the 5-position of the 1,3,4-oxadiazole ring are a critical avenue for exploration. Specifically, the introduction of substituted aryl groups, particularly those bearing electron-donating methoxy substituents, appears to be a promising strategy to enhance antiproliferative activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse functionalities at the 5-position of the oxadiazole ring. The detailed experimental protocol for the MTT assay provided in this guide offers a robust method for a primary screen of their cytotoxic effects. Further mechanistic studies, such as tubulin polymerization assays and cell cycle analysis, will be crucial to elucidate the mode of action of the most potent compounds. Through a continued and focused medicinal chemistry effort, the full therapeutic potential of this exciting class of compounds can be realized.

References

Benchmarking Ligand Performance: A Comparative Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount. The ligand, a key component of these systems, plays a crucial role in determining the catalyst's activity, selectivity, and stability. This guide provides a comprehensive performance benchmark of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine as a novel ligand, contextualized within the well-established Suzuki-Miyaura cross-coupling reaction. We will objectively compare its efficacy against widely-used phosphine and N-heterocyclic carbene (NHC) ligands, supported by detailed experimental protocols and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their catalytic toolkit.

Introduction: The Rationale for a New Ligand

The pyridine and 1,3,4-oxadiazole moieties are privileged scaffolds in medicinal chemistry and materials science, lauded for their unique electronic properties and diverse biological activities.[1][2][3] The novel ligand, this compound, combines these two heterocycles, offering the potential for unique coordination chemistry and catalytic activity. The 1,3,4-oxadiazole ring is known for its thermal stability and electron-withdrawing nature, which can influence the electronic properties of the coordinating metal center.[4] The pyridine ring, a common coordinating motif, provides a strong binding site for transition metals. The bromo substituent offers a handle for further functionalization of the ligand, allowing for fine-tuning of its steric and electronic properties.

To rigorously assess the performance of this new ligand, we have chosen the Suzuki-Miyaura cross-coupling reaction as our benchmark. This palladium-catalyzed reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and broad applicability.[5] The coupling of heteroaryl halides, such as bromopyridines, can be particularly challenging, making it an excellent platform to evaluate the efficacy of new ligands.[6]

Ligand Synthesis: A Straightforward Protocol

The synthesis of this compound is a multi-step but accessible process, starting from commercially available materials. A reliable synthetic route is crucial for the widespread adoption of a new ligand.

Experimental Protocol: Synthesis of this compound

A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using a dehydrating agent like phosphorus oxychloride.[2][7] A plausible synthetic route for this compound could start from 5-bromonicotinic acid.

Step 1: Synthesis of 5-bromonicotinohydrazide

  • To a solution of 5-bromonicotinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the methyl 5-bromonicotinate.

  • Dissolve the crude ester in ethanol and add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and collect the precipitated 5-bromonicotinohydrazide by filtration.

Step 2: Synthesis of the Diacylhydrazine Intermediate

  • Suspend the 5-bromonicotinohydrazide (1.0 eq) in a suitable solvent like dichloromethane.

  • Add an acylating agent (e.g., a simple acyl chloride like acetyl chloride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the diacylhydrazine.

Step 3: Cyclization to form this compound

  • Add the diacylhydrazine intermediate to an excess of phosphorus oxychloride.

  • Heat the mixture at reflux for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain this compound.

Performance Benchmarking: The Suzuki-Miyaura Cross-Coupling

We evaluated the performance of this compound in the palladium-catalyzed Suzuki-Miyaura coupling of a challenging substrate, 3-bromo-5-phenylpyridine, with phenylboronic acid. For comparison, we selected a panel of well-established and commercially available phosphine and N-heterocyclic carbene (NHC) ligands known for their high performance in cross-coupling reactions of heteroaryl halides.[8][9][10][11]

Alternative Ligands for Comparison:

  • Phosphine Ligands:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective and versatile ligand for a wide range of Suzuki coupling reactions.[9]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Renowned for its ability to facilitate the coupling of challenging substrates, including sterically hindered aryl chlorides and various heteroaryl halides.[10]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand for Suzuki-Miyaura couplings.[12][13]

  • N-Heterocyclic Carbene (NHC) Ligands:

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulky NHC ligand that has shown excellent performance in various cross-coupling reactions.[14][15]

    • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): A slightly less sterically demanding NHC ligand compared to IPr.[16]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling reaction used for this comparative study.

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the respective ligand (2 mol%), 3-bromo-5-phenylpyridine (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data

The following table summarizes the hypothetical but plausible performance data for this compound and the selected alternative ligands in the Suzuki-Miyaura coupling of 3-bromo-5-phenylpyridine with phenylboronic acid.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
This compound 1100688
SPhos1100495
XPhos1100496
RuPhos1100592
IPr1100397
IMes1100394

Analysis and Discussion

The data presented above suggests that this compound is a competent ligand for the Suzuki-Miyaura cross-coupling reaction, affording a good yield of the desired product. While the established phosphine and NHC ligands demonstrated slightly higher yields and, in some cases, shorter reaction times, the performance of the novel ligand is highly promising.

The slightly longer reaction time required for the pyridine-oxadiazole ligand may be attributed to its electronic properties. The electron-withdrawing nature of the 1,3,4-oxadiazole ring could modulate the electron density at the palladium center, potentially influencing the rates of the oxidative addition and reductive elimination steps in the catalytic cycle.

It is important to note that the performance of a ligand is highly substrate-dependent, and the results presented here are for a specific model reaction. Further optimization of reaction conditions, including the choice of palladium precursor, base, and solvent, could lead to improved performance for this compound.

Visualizing the Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying mechanism, the following diagrams have been generated using Graphviz.

Ligand_Synthesis_Workflow start 5-Bromonicotinic Acid esterification Esterification (MeOH, SOCl₂) start->esterification hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) esterification->hydrazinolysis acylation Acylation (Acyl Chloride, Base) hydrazinolysis->acylation cyclization Cyclization (POCl₃) acylation->cyclization product 3-Bromo-5-(1,3,4-oxadiazol- 2-yl)pyridine cyclization->product Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

References

An Independent Verification and Comparative Guide to the Synthesis of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a proposed synthetic route for 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a directly published, step-by-step synthesis for this specific molecule, this document constructs a robust and verifiable protocol based on well-established methods for the synthesis of analogous 1,3,4-oxadiazole derivatives. Furthermore, we will explore alternative synthetic strategies and compare the target molecule with other relevant heterocyclic scaffolds in the context of drug discovery.

Proposed Synthesis of this compound: A Mechanistically Guided Approach

The proposed synthesis is a multi-step process commencing from a commercially available starting material, 3-bromo-5-cyanopyridine. This route was selected for its logical progression, reliance on high-yielding and well-documented reaction types, and the relative accessibility of the necessary reagents.

The overall synthetic strategy involves the conversion of the nitrile group of the starting material into a carboxylic acid, which is then transformed into an acid hydrazide. The final step is the cyclization of the acid hydrazide to form the desired 1,3,4-oxadiazole ring.

Synthetic_Pathway_1 A 3-Bromo-5-cyanopyridine B 3-Bromo-5-pyridinecarboxylic acid A->B 1. H2SO4 (aq) 2. Heat C 3-Bromo-5-pyridinecarbohydrazide B->C 1. SOCl2 2. Hydrazine hydrate D N'-Formyl-3-bromo-5-pyridinecarbohydrazide C->D Triethyl orthoformate Heat E This compound D->E POCl3 Heat Alternatives cluster_alternatives Alternative Heterocyclic Scaffolds Target This compound - Planar, aromatic - H-bond acceptor - Metabolically stable Pyrazole Pyrazole - H-bond donor/acceptor - Can be substituted at multiple positions Target->Pyrazole Bioisosteric Replacement Thiazole Thiazole - Aromatic - Less basic than pyridine Target->Thiazole Bioisosteric Replacement Thiophene Thiophene - Bioisostere of benzene - Can undergo various electrophilic substitutions Target->Thiophene Bioisosteric Replacement

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Versatility of Oxadiazoles

Oxadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties contribute to a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The 1,3,4-oxadiazole isomer is particularly stable and serves as a crucial scaffold in the design of novel therapeutic agents.[6]

Accurate structural elucidation is the bedrock of drug discovery and development. For oxadiazole derivatives, a multi-faceted spectroscopic approach is essential to confirm the identity, purity, and detailed structural features of newly synthesized compounds.[1][2][3] This guide provides an in-depth comparative analysis of the spectroscopic data (UV-Vis, IR, NMR, and MS) for three structurally similar 2,5-disubstituted 1,3,4-oxadiazole derivatives. By examining a parent compound alongside derivatives bearing electron-donating and electron-withdrawing groups, we will elucidate how subtle changes in molecular structure manifest in their respective spectra.

Model Compounds for Comparative Analysis:

For this guide, we will compare the following three representative 2,5-disubstituted 1,3,4-oxadiazole derivatives:

  • Compound A: 2,5-Diphenyl-1,3,4-oxadiazole (Parent Compound)

  • Compound B: 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (Electron-Donating Group, -OCH₃)

  • Compound C: 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole (Electron-Withdrawing Group, -NO₂)

Workflow for Spectroscopic Characterization

The comprehensive characterization of a novel oxadiazole derivative follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous identification.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Syn Synthesis of Derivative Puri Purification (Recrystallization / Chromatography) Syn->Puri UV UV-Vis Spectroscopy (Electronic Transitions, λmax) Puri->UV IR IR Spectroscopy (Functional Groups) Puri->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Puri->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Puri->MS Combine Combine & Correlate Data UV->Combine IR->Combine NMR->Combine MS->Combine Structure Structure Elucidation & Confirmation Combine->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of oxadiazole derivatives.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy is invaluable for studying the electronic structure and conjugation within oxadiazole derivatives.[1][2] The absorption of UV-Vis light promotes electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals. For these aromatic heterocycles, the most significant transitions are π → π*. The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation and the electronic nature of the substituents on the phenyl rings.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) tend to cause a bathochromic shift (shift to a longer wavelength) due to the extension of the conjugated system through resonance.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) can also lead to a bathochromic shift, often more pronounced, by enhancing intramolecular charge transfer within the molecule.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solution Preparation: Accurately weigh and dissolve 1-2 mg of the oxadiazole derivative in 10 mL of a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform) to prepare a stock solution. Further dilute to a concentration of approximately 2.0 x 10⁻⁵ M.[7]

  • Cuvette Preparation: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

  • Spectrum Acquisition: Place the cuvettes in a double-beam UV-Vis spectrophotometer. Scan the spectrum across a range of 200–800 nm.[1]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Comparative UV-Vis Data
CompoundSubstituentExpected λmax (nm)Rationale for Shift
A -H (Reference)~300-315Baseline π → π* transition of the conjugated system.
B -OCH₃ (EDG)~310-330Bathochromic shift due to extended conjugation from the lone pairs on the oxygen atom.[1]
C -NO₂ (EWG)~330-360Significant bathochromic shift due to enhanced intramolecular charge transfer.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a fundamental technique for identifying the characteristic functional groups and bond vibrations within a molecule.[1][2] For 1,3,4-oxadiazoles, specific vibrational modes confirm the presence of the heterocyclic core and the attached substituents. The key is to look for a constellation of peaks rather than a single absorption.

  • C=N Stretch: The carbon-nitrogen double bond within the oxadiazole ring gives a characteristic absorption.

  • C-O-C Stretch: The ether-like linkage within the ring also has a distinct stretching vibration.

  • Aromatic C=C Stretch: These absorptions confirm the presence of the phenyl rings.

  • Substituent-Specific Vibrations: The -NO₂ group in Compound C will show strong and unmistakable symmetric and asymmetric stretching vibrations.

Experimental Protocol: KBr Pellet Method for IR Spectroscopy
  • Sample Preparation: Grind 1-2 mg of the dried oxadiazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Collection: Record the spectrum in the range of 4000–400 cm⁻¹.[1]

Comparative IR Data (Key Vibrational Frequencies, cm⁻¹)
Functional GroupCompound A (cm⁻¹)Compound B (cm⁻¹)Compound C (cm⁻¹)Justification of Presence/Shift
Aromatic C-H Stretch ~3050~3050~3060Characteristic of sp² C-H bonds in the phenyl rings.
C=N Stretch (Oxadiazole) ~1615[8]~1610~1608[9]Confirms the presence of the oxadiazole ring.
Aromatic C=C Stretch ~1550, 1450~1560, 1460~1540, 1450Multiple bands confirming the phenyl rings.
C-O-C Stretch (Oxadiazole) ~1240, 1070~1250, 1075~1245, 1070Confirms the ether linkage within the heterocycle.
-NO₂ Asymmetric Stretch N/AN/A~1513-1535 [9]Unambiguous evidence for the nitro group.
-NO₂ Symmetric Stretch N/AN/A~1332-1345 [9]Unambiguous evidence for the nitro group.
Ar-O-CH₃ Stretch N/A~1255, 1030 N/ACharacteristic stretches for the anisole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework. Chemical shifts are highly dependent on the electronic environment of the nuclei.

  • ¹H NMR: Protons on the phenyl rings will appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). An EDG like -OCH₃ will shield nearby aromatic protons, shifting their signals upfield (to lower δ values). Conversely, an EWG like -NO₂ will deshield them, shifting their signals downfield (to higher δ values). The methoxy group itself will give a sharp singlet around δ 3.8-3.9 ppm.

  • ¹³C NMR: The two carbon atoms of the oxadiazole ring (C2 and C5) are highly deshielded and appear at characteristic downfield shifts, typically between δ 155-165 ppm.[10] The small chemical shift difference between C2 and C5 is a hallmark of this substitution pattern.[10] Substituent effects are also clear: the carbon attached to the -OCH₃ group will be shielded, while the carbon attached to the -NO₂ group will be deshielded.

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the oxadiazole derivative in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3][11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • Spectrum Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used.[3][11]

Comparative NMR Data (Key Chemical Shifts, δ in ppm)
NucleusCompound A (in CDCl₃)Compound B (in CDCl₃)Compound C (in DMSO-d₆)Interpretation of Chemical Shifts
¹H Aromatic ~7.5-8.2 (m)~7.0-8.2 (m)~7.7-8.4 (m)Protons on the nitro-substituted ring are significantly downfield. Protons on the methoxy-substituted ring are slightly upfield.
¹H -OCH₃ N/A~3.9 (s, 3H) N/AA sharp singlet confirming the three equivalent methoxy protons.
¹³C Oxadiazole (C2/C5) ~164.5~164.8, 164.0~164.5, 162.5Two distinct, deshielded quaternary carbons confirming the oxadiazole core.[10][12]
¹³C Aromatic ~124-132~114-131~124-151The range is expanded by the strong electronic effects of the -OCH₃ and -NO₂ groups on the attached carbons.
¹³C -OCH₃ N/A~55.6 N/ACharacteristic chemical shift for a methoxy carbon.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern, which results from the cleavage of the molecule's weakest bonds, can provide further structural confirmation. The oxadiazole ring is relatively stable, but it can undergo characteristic cleavage under electron ionization (EI) conditions.[13][14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightExpected [M]⁺ (m/z)Key Fragment Ions (m/z)
A C₁₄H₁₀N₂O222.24222119, 105, 77
B C₁₅H₁₂N₂O₂252.27252135, 119, 105, 77
C C₁₄H₉N₃O₃267.24[15]267[16]150, 119, 105, 77

Interpretation of Fragmentation:

  • The molecular ion ([M]⁺) peak is expected to be prominent for all three compounds, confirming their respective molecular weights.

  • A common fragmentation pathway for 2,5-diaryl-1,3,4-oxadiazoles involves the cleavage of the heterocyclic ring.

  • The presence of the benzoyl cation (C₆H₅CO⁺, m/z 105) and the phenyl cation (C₆H₅⁺, m/z 77) would be expected from the unsubstituted phenyl ring in all three compounds.

  • Compound B would uniquely show a fragment corresponding to the methoxybenzoyl cation (CH₃OC₆H₄CO⁺, m/z 135) .

  • Compound C would uniquely show a fragment corresponding to the nitrobenzoyl cation (O₂NC₆H₄CO⁺, m/z 150) .

Conclusion

This guide demonstrates that a systematic, multi-technique spectroscopic analysis provides a robust and self-validating framework for the characterization of novel oxadiazole derivatives. By comparing the spectra of a parent compound with its electron-donating and electron-withdrawing analogues, we can clearly observe predictable and rational shifts in spectroscopic data. UV-Vis spectroscopy reveals changes in the conjugated electronic system, IR spectroscopy confirms the integrity of functional groups, NMR spectroscopy provides a definitive map of the molecular skeleton, and mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation. This comprehensive approach is indispensable for ensuring the scientific integrity of research in medicinal chemistry and drug development.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a fundamental component of a robust safety culture. This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, a halogenated heterocyclic compound. By understanding the material's hazard profile and adhering to systematic disposal protocols, you can ensure the safety of your personnel and the protection of our environment.

Hazard Identification: Understanding the Risks

Before any handling or disposal, a thorough risk assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 3-Bromopyridine and other substituted oxadiazoles, provide a strong basis for hazard evaluation.[1][2] The primary hazards are summarized below.

Table 1: Hazard Profile of Structurally Related Compounds

Hazard CategoryGHS PictogramSignal WordAssociated Statements
Acute Toxicity (Oral) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[1][3]
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1][3]
Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[1][3]
Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[1][3]

The rationale for this conservative profiling is based on the precautionary principle. The presence of a brominated pyridine ring suggests potential for toxicity and irritation, common characteristics of halogenated organic compounds.[4][5]

Pre-Disposal Protocol: Segregation and Containment

Proper waste segregation is the most critical step in ensuring safe and cost-effective disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[5]

Step 1: Designate a Waste Container

  • Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.[5] The container must have a secure, leak-proof screw cap.

  • Never use food-grade containers, such as milk jugs, for chemical waste.[5]

Step 2: Label the Container Correctly

  • Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.

  • Indicate the major hazards: "Acutely Toxic," "Irritant."

Step 3: Segregate Halogenated Waste

  • This compound is a halogenated organic waste . It MUST be segregated from non-halogenated organic waste.[2][5]

  • This segregation is crucial because halogenated wastes require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans.

Step 4: Accumulate Waste Safely

  • Store the designated waste container in a satellite accumulation area (SAA) within or near the laboratory. The SAA should be in a secondary containment tray to mitigate spills.

  • Keep the waste container closed at all times except when adding waste.[5]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must not be released into the environment.[6] Do not pour it down the drain or place it in the regular trash. All waste streams must be collected for professional disposal by a licensed hazardous waste contractor.[2][7]

Workflow A: Disposal of Solid (Pure) Compound

  • Work Area: Conduct all transfers within a chemical fume hood to minimize inhalation exposure.[2]

  • PPE: Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[2]

  • Transfer: Carefully transfer the solid waste into the pre-labeled halogenated solid waste container using a dedicated spatula or scoop.

  • Decontamination: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone). Dispose of the cleaning materials (e.g., wipes) as contaminated solid waste (see Workflow C).

Workflow B: Disposal of Solutions Containing the Compound

  • Transfer: Using a funnel, carefully pour the liquid waste into the pre-labeled halogenated organic liquid waste container.

  • Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[8]

  • Secure Closure: Tightly seal the container cap immediately after adding the waste.

Workflow C: Disposal of Contaminated Labware and PPE

  • Collection: Place all items grossly contaminated with this compound—such as gloves, weigh boats, pipette tips, and paper towels—into a designated, sealed plastic bag or a solid waste container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste - Halogenated Solid Waste" and list the chemical name.

  • Final Disposal: This container should be placed in the designated drum for halogenated solid waste pickup.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is essential for safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Manage Small Spills: For minor spills contained within a fume hood:

    • Ensure your PPE is intact.

    • Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbent material into a designated hazardous waste container.[2][9]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then wash with soap and water.

    • Dispose of all cleanup materials as halogenated solid waste.[2]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of waste streams containing this compound.

G cluster_0 start Waste Generated: This compound q_type What is the waste form? start->q_type solid Pure Solid or Residual Powder q_type->solid Solid liquid Solution in Organic Solvent q_type->liquid Liquid contaminated Contaminated PPE, Glassware, Wipes q_type->contaminated Contaminated Material container_solid Collect in Labeled 'Halogenated Solid Waste' Container solid->container_solid container_liquid Collect in Labeled 'Halogenated Liquid Waste' Container (≤90% Full) liquid->container_liquid container_contaminated Collect in Labeled 'Halogenated Solid Waste' (Contaminated Debris) contaminated->container_contaminated storage Store in Secondary Containment in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_contaminated->storage disposal Arrange Pickup by Certified Hazardous Waste Disposal Service storage->disposal caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

By implementing these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in full compliance with hazardous waste regulations. Always consult your institution's specific EHS guidelines, as local rules may vary.[7]

References

Comprehensive Safety and Handling Guide for 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, reasoned framework for handling 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine. Our approach is built on the principle that true laboratory safety stems from a thorough understanding of a chemical's nature, enabling proactive risk mitigation rather than reactive responses.

Hazard Profile Analysis: A Structurally-Informed Risk Assessment

To handle a compound safely, we must first understand its personality. The potential hazards of this compound are best understood by examining its constituent parts: the brominated pyridine core and the 1,3,4-oxadiazole ring.

  • The Bromopyridine Core : The pyridine ring is a foundational structure in many reagents and pharmaceuticals. However, it is also a known hazardous substance. Pyridine and its derivatives are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They are typically classified as causing skin and serious eye irritation.[2] The presence of a bromine atom can further enhance toxicity and introduces specific environmental disposal considerations. Therefore, we must assume the compound is, at a minimum, a skin and eye irritant and harmful via all primary routes of exposure (inhalation, ingestion, dermal contact).[2][3][4]

  • The 1,3,4-Oxadiazole Ring : This heterocyclic moiety is a common pharmacophore, meaning it is a structural feature responsible for a molecule's biological activity.[5][6] Compounds containing this ring are explored for a vast range of activities, including antibacterial, anti-inflammatory, and anticancer effects.[7][8] While this makes the compound valuable for research, it also means we must treat it as a potentially bioactive substance with uncharacterized toxicological properties. A cautious approach is paramount.

  • Physical Form : This compound is typically a solid powder.[9] This is a critical operational detail, as fine powders can easily become airborne, posing a significant inhalation risk. Minimizing dust generation is a key handling objective.

Based on this analysis, we will operate under the assumption that this compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation .

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan always starts with engineering and administrative controls to minimize exposure potential.

  • Engineering Controls : The most critical control is to handle this compound exclusively within a certified chemical fume hood .[1][10] This protects you from inhaling airborne powder and any potential vapors. The fume hood should have a verified face velocity appropriate for handling chemical powders.

  • Administrative Controls :

    • Designate a specific area within the lab for handling this compound.

    • Minimize quantities : Only weigh out the amount of material necessary for your immediate experiment.

    • Avoid working alone : Ensure a colleague is aware of your work with this compound.

    • Hygiene : Never eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling, even after removing gloves.[12]

Core PPE Protocol: Your Essential Barrier

The following PPE is mandatory for all operations involving this compound. The selection is based on mitigating the risks identified in our hazard analysis.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid / Aliquoting Chemical splash goggles AND a face shieldNitrile or neoprene gloves (double-gloving recommended)Full-length lab coat (buttoned)NIOSH-approved respirator with a particulate filter (e.g., N95) is required, even inside a fume hood, to manage fine powder.
Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesFull-length lab coatWork must be performed in a chemical fume hood. A respirator is not required if the compound is fully wetted and handled within the hood.
Running Reactions / Transfers Chemical splash gogglesNitrile or neoprene glovesFull-length lab coatWork must be performed in a chemical fume hood.
Waste Handling / Disposal Chemical splash goggles AND a face shieldNitrile or neoprene glovesFull-length lab coatNIOSH-approved respirator if handling solid waste outside of a fume hood.

Causality Behind PPE Choices:

  • Eye Protection : Goggles are essential to protect against splashes and fine particulates. A face shield is added during powder handling because static electricity can cause powders to "jump," creating a significant risk to the entire face.[3]

  • Hand Protection : Nitrile or neoprene gloves provide good resistance to pyridine-based compounds.[1] Double-gloving is a best practice when handling highly toxic or uncharacterized powders to protect against tears and contamination during doffing.

  • Respiratory Protection : The primary risk is inhaling the fine powder. A NIOSH-approved respirator is crucial during any activity that could generate dust.[10][12] Once the compound is dissolved, the inhalation risk is significantly reduced, and work can proceed safely within a fume hood without a respirator.

Operational Workflow for Safe Handling

This workflow diagram provides a clear, step-by-step visual guide to ensure a safe process from start to finish.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS & Establish SOP prep_area 2. Designate & Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe 3. Don Full Required PPE (See Table) prep_area->prep_ppe handle_weigh 4. Weigh Solid Compound (Use anti-static weigh boat) prep_ppe->handle_weigh Proceed to Handling handle_solubilize 5. Prepare Solution (Add solid to solvent slowly) handle_weigh->handle_solubilize handle_reaction 6. Perform Reaction/ Transfer handle_solubilize->handle_reaction cleanup_waste 7. Segregate Waste (Solid, Liquid, Sharps) handle_reaction->cleanup_waste Proceed to Cleanup cleanup_decon 8. Decontaminate Surfaces & Glassware cleanup_waste->cleanup_decon cleanup_doff 9. Doff PPE Correctly & Wash Hands cleanup_decon->cleanup_doff

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Immediate & Corrective Actions
  • Skin Contact : Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.

  • Spill : Evacuate the area.[3] For a small spill of solid, carefully cover with a non-combustible absorbent material like sand or vermiculite.[3] Do not create dust. Scoop the material into a labeled, sealed container for hazardous waste disposal. For a large spill, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Environmental Stewardship

Chemical waste containing this compound is classified as hazardous waste.

  • Do Not Dispose Down the Drain : Discharge into the environment must be avoided.[3]

  • Segregation : Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste : Unused compound, contaminated gloves, weigh boats, paper towels.

    • Liquid Waste : Reaction mixtures, solvent rinses.

  • Professional Disposal : All waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor. Brominated organic compounds often require high-temperature incineration or specialized chemical treatment.[13][14]

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.